N-Isovaleroylglycine
Description
N-Isovaleroylglycine has been reported in Drosophila melanogaster, Homo sapiens, and Aeromonas veronii with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylbutanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQXMKMBBMNNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338092 | |
| Record name | N-Isovaleroylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isovalerylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16284-60-9 | |
| Record name | Isovalerylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16284-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isovaleroylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016284609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isovaleroylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16284-60-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ISOVALEROYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8D4ZN9HT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isovalerylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
87 - 90 °C | |
| Record name | Isovalerylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Metabolic Pathway of N-Isovaleroylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isovaleroylglycine is a critical biomarker and a key metabolite in the detoxification pathway associated with Isovaleric Acidemia (IVA), an inborn error of leucine metabolism. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, detailing its biosynthesis, putative degradation, and the enzymes involved. The document summarizes key quantitative data, outlines detailed experimental protocols for its analysis, and presents visual diagrams of the metabolic and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound is an N-acylglycine that plays a crucial role in the metabolic detoxification of isovaleryl-CoA, which accumulates to toxic levels in individuals with Isovaleric Acidemia (IVA)[1][2]. IVA is an autosomal recessive genetic disorder caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), a key enzyme in the catabolism of the branched-chain amino acid leucine[1][2]. The accumulation of isovaleryl-CoA and its byproduct, isovaleric acid, leads to severe metabolic acidosis, neurological damage, and a characteristic "sweaty feet" odor[1]. The formation of this compound represents a major route for the elimination of excess isovaleryl-CoA, thereby mitigating the clinical manifestations of IVA[1].
Biosynthesis of this compound
The primary pathway for the synthesis of this compound is through the enzymatic conjugation of isovaleryl-CoA with the amino acid glycine. This reaction is catalyzed by glycine N-acyltransferase.
Key Enzymes in this compound Synthesis
Two mitochondrial enzymes have been implicated in the formation of this compound:
-
Glycine N-acyltransferase (GLYAT): This is believed to be the primary enzyme responsible for the synthesis of this compound[1][2]. GLYAT is a phase II detoxification enzyme that conjugates various acyl-CoA molecules with glycine[3].
-
Glycine N-acyltransferase-like 1 (GLYATL1): A paralogue of GLYAT, GLYATL1, has also been suggested as a potential candidate for this compound formation, although its primary role is thought to be in the conjugation of other substrates[1][2].
In-silico and in-vitro studies suggest that both GLYAT and GLYATL1 can catalyze the formation of this compound, albeit with lower affinity for isovaleryl-CoA compared to their preferred substrates[1][2].
Quantitative Data: Enzyme Kinetics
The following tables summarize the available kinetic parameters for human GLYAT with various substrates. Data for GLYATL1 with isovaleryl-CoA is less definitive.
Table 1: Kinetic Parameters of Human Glycine N-acyltransferase (GLYAT) [4]
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Isovaleryl-CoA | 124 | 7.64 |
| Benzoyl-CoA | 57.9 | 17.1 |
| Salicyl-CoA | 83.7 | 10.1 |
| Octanoyl-CoA | 198 | 3.3 |
Table 2: In-silico Docking Affinities of GLYAT and GLYATL1 with Relevant Substrates [1][5][6]
| Enzyme | Ligand 1 | Ligand 2 | Binding Affinity (kcal/mol) |
| GLYAT | Isovaleryl-CoA | - | -6.3 |
| GLYAT | Benzoyl-CoA | - | -6.6 |
| GLYAT | Isovaleryl-CoA | Glycine | -4.1 |
| GLYATL1 | Isovaleryl-CoA | - | -8.4 |
| GLYATL1 | Phenylacetyl-CoA | - | -8.6 |
Degradation of this compound
The degradation pathway of this compound is not as well-characterized as its synthesis. However, based on the metabolism of other N-acylglycines, it is hypothesized that this compound can be hydrolyzed back to isovaleric acid and glycine.
Potential Enzyme in this compound Degradation
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is known to hydrolyze a variety of fatty acid amides and is a likely candidate for the degradation of this compound[7][8][9][10][11]. Further research is needed to confirm the specific activity of FAAH on this compound.
Metabolic Pathway Diagram
The following diagram illustrates the central role of this compound in the context of leucine metabolism and Isovaleric Acidemia.
Experimental Protocols
Quantification of this compound in Urine by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
5.1.1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples to pellet any particulate matter.
-
Perform a dilution of the supernatant with a suitable buffer (e.g., 5% methanol in water) to a specific creatinine concentration (e.g., 0.1 mg/dL) to normalize for urine dilution.
-
An internal standard, such as a stable isotope-labeled this compound, should be added to all samples, calibrators, and quality controls.
5.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
Example Transition for this compound: The protonated molecule [M+H]+ is selected as the precursor ion, and a characteristic fragment ion is monitored as the product ion.
-
-
5.1.3. Data Analysis
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard in the unknown samples against a calibration curve constructed from standards of known concentrations.
In-vitro Assay of Glycine N-acyltransferase (GLYAT) Activity
This protocol describes a method to determine the enzymatic activity of GLYAT in forming this compound from isovaleryl-CoA and glycine.
5.2.1. Reagents and Buffers
-
Purified recombinant human GLYAT enzyme.
-
Tris-HCl buffer (pH ~7.5-8.0).
-
Isovaleryl-CoA solution.
-
[14C]-Glycine or unlabeled glycine.
-
Dithiothreitol (DTT) to maintain a reducing environment.
-
Reaction termination solution (e.g., perchloric acid).
-
Scintillation cocktail (if using radiolabeled glycine).
5.2.2. Enzyme Assay Procedure
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, and glycine (radiolabeled or unlabeled).
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding a known amount of purified GLYAT enzyme.
-
Start the enzymatic reaction by adding the substrate, isovaleryl-CoA.
-
Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the termination solution.
-
If using [14C]-glycine, the product N-[14C]-Isovaleroylglycine can be separated from unreacted [14C]-glycine by methods such as high-performance liquid chromatography (HPLC) followed by scintillation counting.
-
If using unlabeled glycine, the formation of this compound can be quantified by LC-MS/MS as described in section 5.1.
5.2.3. Kinetic Analysis
-
To determine the Km and Vmax, the assay is performed with varying concentrations of one substrate (e.g., isovaleryl-CoA) while keeping the other substrate (glycine) at a saturating concentration, and vice versa.
-
The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the metabolic pathway of this compound.
Conclusion
The metabolic pathway of this compound is a critical area of study for understanding the pathophysiology of Isovaleric Acidemia and for the development of therapeutic strategies. The synthesis of this compound via GLYAT and potentially GLYATL1 serves as a vital detoxification mechanism. While its degradation pathway is less understood, FAAH presents a plausible enzymatic candidate. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to further investigate this important metabolic pathway, with the ultimate goal of improving diagnostics and treatment for patients with IVA.
References
- 1. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. udocz.com [udocz.com]
- 7. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Isovaleroylglycine in Isovaleric Acidemia: A Biochemical and Analytical Perspective
Abstract
Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives, resulting in a wide spectrum of clinical presentations, from life-threatening neonatal metabolic crises to asymptomatic individuals identified through newborn screening.[1] A key detoxification pathway in IVA involves the conjugation of the toxic isovaleryl-CoA with glycine to form the non-toxic, water-soluble compound N-Isovaleroylglycine (IVG), which is then excreted in the urine.[3][4] Consequently, IVG serves as a crucial diagnostic biomarker for IVA, helping to confirm positive newborn screens and differentiate IVA from other conditions that may present with elevated C5-acylcarnitine levels.[5][6][7] This technical guide provides an in-depth review of the biochemical role of this compound in the pathophysiology of IVA, presents quantitative data on its concentration in affected individuals, details the experimental protocols for its detection and quantification, and visualizes the core metabolic and experimental pathways.
Introduction to Isovaleric Acidemia (IVA)
First described in 1966, Isovaleric Acidemia (IVA) is an organic aciduria resulting from mutations in the IVD gene located on chromosome 15q14-q15.[8] The deficiency of the IVD enzyme disrupts the catabolism of the branched-chain amino acid leucine, leading to the accumulation of isovaleric acid and its derivatives, such as 3-hydroxyisovaleric acid, isovalerylcarnitine (C5), and this compound (IVG), in bodily fluids.[9] The pathophysiology is complex and not fully understood but is thought to involve the inhibition of the tricarboxylic acid (TCA) cycle, increased oxidative stress, and hyperammonemia due to the inhibition of N-acetylglutamate synthase (NAGS).[1][10]
Clinical manifestations are highly variable. The acute neonatal form presents within days of birth with severe metabolic ketoacidosis, vomiting, lethargy, and a characteristic "sweaty feet" odor caused by the buildup of isovaleric acid, which can progress to coma and death.[11] A chronic, intermittent form may appear later in childhood, often triggered by catabolic stress from infections or high protein intake.[12][13] With the advent of newborn screening using tandem mass spectrometry (MS/MS), a third phenotype of asymptomatic individuals with mild biochemical abnormalities has been identified.[2]
The Biochemical Basis of IVA: The Leucine Catabolism Pathway
Leucine, an essential amino acid, is catabolized through a series of mitochondrial enzymatic reactions. The third step in this pathway, the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, is catalyzed by isovaleryl-CoA dehydrogenase (IVD).[9][14] In IVA, the deficiency of IVD causes a metabolic block, leading to the upstream accumulation of isovaleryl-CoA, which is then diverted into alternative, secondary metabolic pathways.[9][10]
The Role of this compound (IVG) in IVA
Formation and Detoxification
In the presence of excess isovaleryl-CoA, the body utilizes a detoxification mechanism by conjugating it with an amino acid. The primary pathway involves the enzymatic conjugation of isovaleryl-CoA with glycine to form this compound.[1][3] This reaction is catalyzed by glycine N-acyltransferase (GLYAT) and potentially its paralogue, GLYATL1, which are mitochondrial enzymes primarily found in the liver and kidney.[3][15] The resulting IVG is a non-toxic, water-soluble compound that is readily excreted in the urine, thereby reducing the toxic load of isovaleric acid.[4] This detoxification process is the rationale behind glycine supplementation as a cornerstone of treatment for IVA, as increasing the availability of glycine can enhance the formation and excretion of IVG.[16]
IVG as a Diagnostic Biomarker
The identification of IVG in the urine of patients was a foundational discovery in the characterization of IVA.[17][18] Today, urinary organic acid analysis by gas chromatography-mass spectrometry (GC-MS) remains a critical diagnostic tool, where a prominent IVG peak is a hallmark of the disorder.[7][19] Furthermore, IVG analysis is essential for confirming results from newborn screening programs. Newborn screening typically measures C5-acylcarnitine in dried blood spots by MS/MS.[5][6] However, elevated C5-carnitine can also be caused by the administration of pivalate-containing antibiotics, leading to false positives.[5][6] The measurement of IVG, which is specific to IVA, provides the necessary confirmation to distinguish true cases from these false positives.[6]
Quantitative Analysis of this compound
Quantitative analysis of IVG is crucial for diagnosis and can be performed on various biological matrices, most notably dried blood spots and urine. The concentrations of IVG are dramatically elevated in individuals with IVA compared to healthy controls.
Biomarker Concentration Data
The following table summarizes quantitative data for IVG concentrations in dried blood spots from a study utilizing a stable-isotope dilution tandem mass spectrometry method, highlighting its utility as a clear biomarker for IVA.
| Group | This compound (nmol/mL) | C5-Acylcarnitine (nmol/mL) | Source |
| IVA Patients | 1.3 - 80.0 | Not specified in this context | [6] |
| Control Newborns | 0.17 ± 0.03 | Not specified in this context | [6] |
| Newborns on Antibiotics | 0.22 ± 0.05 | 1.9 ± 1.7 (elevated) | [6] |
| Table 1. Quantitative levels of this compound in dried blood spots. |
Experimental Methodologies
The detection and quantification of this compound rely on mass spectrometry-based techniques. The choice of method often depends on the sample matrix (urine or blood) and the clinical question (qualitative screening vs. precise quantification).
Urinary Organic Acid Analysis by GC-MS (Qualitative)
This method is the gold standard for screening for a wide range of organic acidurias, including IVA, by identifying abnormal metabolite profiles in urine.[19][20]
Protocol Outline:
-
Sample Preparation: A urine sample is normalized based on creatinine concentration.[19]
-
Internal Standard Addition: An internal standard (e.g., heptadecanoic acid) is added for semi-quantification and quality control.[21]
-
Acidification & Extraction: The urine is acidified (e.g., with HCl) to protonate the organic acids. The acids are then extracted into an organic solvent (e.g., ethyl acetate or diethyl ether) through liquid-liquid extraction.[19][21] Adding salt ("salting out") can improve extraction efficiency.[19]
-
Drying: The organic solvent layer is separated and evaporated to dryness under a stream of nitrogen.[21][22]
-
Derivatization: The dried residue is derivatized to make the organic acids volatile and thermally stable for gas chromatography. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[21]
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The compounds are separated on a capillary column based on their boiling points and polarity and are then ionized and fragmented in the mass spectrometer.
-
Data Interpretation: The resulting mass spectrum of each chromatographic peak is compared against a spectral library (e.g., NIST) to identify the compounds.[23] A large peak corresponding to the trimethylsilyl (TMS) derivative of this compound is indicative of IVA.
IVG Quantification by Stable-Isotope Dilution Tandem Mass Spectrometry (Quantitative)
This method provides high-precision quantification of IVG, typically from dried blood spots, and is crucial for definitive diagnosis and resolving ambiguous newborn screening results.[6]
Protocol Outline (based on[6]):
-
Sample Collection: A disc is punched from a dried blood spot collected for newborn screening.
-
Extraction: The disc is placed in a well of a microtiter plate. An extraction solution, typically methanol containing a known concentration of a stable-isotope labeled IVG internal standard (e.g., d2-IVG), is added.
-
Derivatization: The analytes are converted to butyl esters by heating with butanolic hydrochloride. This step improves ionization efficiency and chromatographic behavior for MS analysis.
-
Evaporation and Reconstitution: The solvent is evaporated, and the residue is reconstituted in the initial mobile phase for injection.
-
MS/MS Analysis: The analysis is performed using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer.
-
Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the native IVG and the internal standard. For butylated IVG, a characteristic transition might involve the quasi-molecular ion [M+H]+ fragmenting to a common product ion.
-
Quantification: The concentration of IVG in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of IVG.
Therapeutic Implications
The central role of this compound formation as a detoxification mechanism directly informs the primary treatment strategies for IVA. Management involves a low-protein (specifically, leucine-restricted) diet to reduce the production of isovaleryl-CoA.[4][12] This is supplemented with oral L-glycine and L-carnitine.[5] L-glycine supplementation aims to drive the GLYAT-mediated reaction forward, enhancing the conjugation of isovaleryl-CoA and its subsequent excretion as non-toxic IVG.[1] L-carnitine serves a similar purpose, conjugating with isovaleryl-CoA to form isovalerylcarnitine, another excretable, less toxic compound. The combination of these therapies is effective in managing the metabolic state of patients and promoting normal development.[2]
Conclusion
This compound is more than a mere metabolite in Isovaleric Acidemia; it is a cornerstone of its pathophysiology, diagnosis, and treatment. Its formation represents a vital endogenous detoxification pathway that mitigates the toxicity of accumulated isovaleryl-CoA. As a biomarker, its high specificity and significant elevation in affected individuals make it an invaluable tool for the definitive diagnosis of IVA, particularly in the context of newborn screening. The analytical methods developed for its quantification, such as stable-isotope dilution tandem mass spectrometry, provide the precision required for modern clinical diagnostics. A thorough understanding of the biochemistry of IVG formation and its analytical measurement is therefore essential for researchers, clinicians, and drug development professionals working to improve outcomes for individuals with this rare metabolic disorder.
References
- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaanews.org [oaanews.org]
- 5. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medlink.com [medlink.com]
- 8. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.uva.nl [pure.uva.nl]
- 11. mentalmatters.co.za [mentalmatters.co.za]
- 12. vdh.virginia.gov [vdh.virginia.gov]
- 13. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. The isolation and identification of N-isovalerylglycine from urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. erndim.org [erndim.org]
- 22. aurametrix.weebly.com [aurametrix.weebly.com]
- 23. N-Isovalerylglycine, 2TMS derivative [webbook.nist.gov]
Chemical and physical properties of N-Isovaleroylglycine.
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isovaleroylglycine is an N-acylglycine that serves as a key biomarker in the diagnosis and monitoring of isovaleric acidemia, an inherited metabolic disorder affecting leucine catabolism. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and its role in relevant biological pathways.
Chemical and Physical Properties
This compound, also known as N-(3-methylbutanoyl)glycine, is a derivative of the amino acid glycine. Its fundamental properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-(3-methylbutanamido)acetic acid | [1][2] |
| Synonyms | Isovalerylglycine, N-Isovalerylglycine | [1][2] |
| CAS Number | 16284-60-9 | [1] |
| Physical State | Solid | [1] |
| Melting Point | 87 - 90 °C | [1] |
| Boiling Point | 371.8 ± 25.0 °C (Predicted) | [3] |
| pKa (Strongest Acidic) | 3.58 ± 0.10 (Predicted) | [3] |
Molecular Properties
| Property | Value | Source |
| Molecular Formula | C7H13NO3 | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Monoisotopic Mass | 159.08954328 Da | [1] |
Solubility
| Solvent | Solubility | Source |
| DMSO | 5 mg/mL; 32 mg/mL | [4][5] |
| Methanol | 1 mg/mL | [4] |
Experimental Protocols
Synthesis of this compound (Modified Schotten-Baumann Reaction)
This protocol describes the synthesis of this compound from glycine and isovaleryl chloride.
Materials:
-
Glycine
-
Isovaleryl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2) or other suitable organic solvent
-
Hydrochloric acid (HCl) for acidification
-
Distilled water
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Preparation of Glycine Solution: In a flask, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents). Cool the solution in an ice bath.
-
Preparation of Acyl Chloride Solution: In a separate flask, dissolve isovaleryl chloride (1.0 equivalent) in dichloromethane.
-
Reaction: Slowly add the isovaleryl chloride solution to the stirred glycine solution over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute HCl and a saturated solution of sodium bicarbonate.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Purification of this compound from Urine
This protocol outlines the extraction and purification of this compound from urine samples.[6]
Materials:
-
Urine sample
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for chromatography
-
Solvent system for chromatography (e.g., chloroform/methanol gradient)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acidification: Acidify the urine sample to pH 1 with HCl.
-
Solvent Extraction: Extract the acidified urine multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness using a rotary evaporator.
-
Silica Gel Chromatography: Dissolve the residue in a minimal amount of the initial chromatography solvent and load it onto a silica gel column.
-
Elution: Elute the column with a suitable solvent gradient (e.g., increasing the polarity with methanol in chloroform) to separate this compound from other urinary metabolites.
-
Fraction Collection and Analysis: Collect the fractions and analyze them using a suitable method (e.g., thin-layer chromatography or GC-MS) to identify the fractions containing this compound.
-
Final Purification: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of this compound in biological samples.
1. Sample Preparation and Extraction:
-
Follow the protocol for the purification of this compound from urine to extract the organic acids.
2. Derivatization:
-
To make this compound volatile for GC analysis, it needs to be derivatized. A common method is silylation.
-
Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Procedure:
-
Evaporate the dried extract to complete dryness under a stream of nitrogen.
-
Add a mixture of BSTFA and pyridine to the residue.
-
Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.
-
3. GC-MS Analysis:
-
Gas Chromatograph: Use a GC equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject an aliquot of the derivatized sample into the GC inlet.
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) to elute all compounds.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify the compound based on its mass spectrum and in selected ion monitoring (SIM) mode for quantification. The characteristic ions for the TMS derivative of this compound would be monitored.
Signaling Pathways and Logical Relationships
Leucine Catabolism and Isovaleric Acidemia
This compound is a key metabolite in the context of isovaleric acidemia, an inborn error of metabolism. The following diagram illustrates the leucine catabolism pathway and the formation of this compound as a detoxification product.
Caption: Leucine catabolism and this compound formation.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the analysis of this compound from a biological sample.
Caption: Workflow for this compound analysis.
References
- 1. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Experimental data and prediction of normal boiling... - BV FAPESP [bv.fapesp.br]
- 5. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-Isovaleroylglycine: A Key Biomarker in the Diagnosis and Management of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
N-Isovaleroylglycine (IVG) is a critical biomarker for the diagnosis and monitoring of certain inherited metabolic disorders, most notably Isovaleric Acidemia (IVA). This technical guide provides a comprehensive overview of the biochemical significance of this compound, its clinical utility as a biomarker, detailed methodologies for its quantification, and its role in the differential diagnosis of related metabolic conditions.
Introduction: The Biochemical Significance of this compound
This compound is an N-acylglycine, a conjugate of isovaleric acid and glycine.[1] In healthy individuals, it is a minor metabolite of the branched-chain amino acid leucine.[2] However, in the context of specific metabolic disorders, its concentration in biological fluids can be significantly elevated, making it a valuable diagnostic marker.[2]
The formation of this compound is a detoxification process. When the normal catabolism of leucine is disrupted, the upstream metabolite isovaleryl-CoA accumulates.[3] To mitigate the toxic effects of this accumulation, isovaleryl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase to form the non-toxic and readily excretable this compound.[1]
This compound as a Hallmark Biomarker for Isovaleric Acidemia
Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[3][4] This enzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA in the leucine degradation pathway.[4] A deficiency in IVD leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, which is responsible for the characteristic "sweaty feet" odor in affected individuals, and this compound.[4][5] The measurement of this compound is a cornerstone in the diagnosis of IVA.[3]
Quantitative Data on this compound in Isovaleric Acidemia
The concentration of this compound is markedly elevated in individuals with Isovaleric Acidemia compared to healthy controls. The following tables summarize the quantitative data from various studies.
Table 1: this compound Concentrations in Dried Blood Spots of Newborns
| Population | This compound Concentration (nmol/ml) |
| Control Newborns | 0.17 ± 0.03[6] |
| Newborns with Isovaleric Acidemia | 1.3 to 80.0[6] |
| Newborns treated with pivalate-generating antibiotics* | 0.22 ± 0.05[6] |
*Note: Pivaloylcarnitine, derived from certain antibiotics, is an isomer of isovalerylcarnitine and can cause false-positive results in newborn screening for IVA based on C5-acylcarnitine levels. The direct measurement of N-isovalerylglycine helps to differentiate true IVA cases.[6]
Table 2: this compound Concentrations in Amniotic Fluid for Prenatal Diagnosis
| Fetal Status | This compound Concentration (ng/ml) |
| Unaffected (Normal) | Not detected to 6[7] |
| Unaffected (At-risk pregnancy) | 17 to 18[7] |
| Affected with Isovaleric Acidemia | 556 to 957[7] |
Table 3: Urinary this compound Concentrations in Different IVA Phenotypes
| IVA Phenotype | Urinary this compound Concentration (mmol/mol creatinine) |
| Metabolically Mild or Intermediate | 15 to 195[3] |
| Metabolically Severe | up to 3300[3] |
| Optimal Range (General Population) | 0 - 3.7[8] |
This compound in Other Metabolic Disorders
While this compound is a primary biomarker for Isovaleric Acidemia, its elevation can also be observed in other metabolic conditions, particularly those affecting acyl-CoA metabolism.
Multiple Acyl-CoA Dehydrogenase Deficiency (MADD): Also known as glutaric aciduria type II, MADD is a disorder of fatty acid and amino acid oxidation.[9] In MADD, the function of multiple acyl-CoA dehydrogenases is impaired, leading to the accumulation of various acyl-CoAs, including isovaleryl-CoA.[4] Consequently, elevated levels of this compound can be detected in the urine of individuals with MADD.[9][10] However, the biochemical profile in MADD is distinct from IVA, with elevations of a broader range of acylglycines (such as isobutyrylglycine) and acylcarnitines.[4][9]
Fatty Acid Oxidation Disorders: In a broader sense, the analysis of acylglycines, including this compound, can be informative in the investigation of various fatty acid oxidation disorders.[2][8] The accumulation of specific acyl-CoAs in these disorders can lead to their conjugation with glycine and subsequent excretion.
Experimental Protocols for this compound Quantification
The gold standard for the accurate and sensitive quantification of this compound is stable-isotope dilution analysis coupled with tandem mass spectrometry (MS/MS).
Principle of Stable-Isotope Dilution Tandem Mass Spectrometry
This method involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte (e.g., [4,4,4-D3]Isovalerylglycine) to the biological sample.[7] The internal standard is chemically identical to the analyte but has a higher mass due to the incorporated stable isotopes. The sample is then processed, and the analyte and internal standard are measured by MS/MS. The ratio of the endogenous analyte to the internal standard is used to calculate the precise concentration of the analyte, correcting for any sample loss during preparation and variations in instrument response.
Representative Protocol for this compound Analysis in Dried Blood Spots
This protocol is a representative summary based on published methodologies.[6]
1. Sample Preparation:
- A 3 mm disk is punched from the dried blood spot.
- The disk is placed in a well of a microtiter plate.
- An extraction solution containing the stable isotope-labeled internal standard ([4,4,4-D3]Isovalerylglycine) in a suitable solvent (e.g., methanol) is added to each well.
- The plate is agitated to facilitate the extraction of the analyte and internal standard.
2. Derivatization:
- The extracted solution is transferred to a new plate.
- The solvent is evaporated under a stream of nitrogen.
- A derivatizing agent (e.g., butanolic-HCl) is added to convert the carboxyl group of this compound and its internal standard to their respective butylesters. This enhances their volatility and ionization efficiency for mass spectrometry.
- The plate is heated to complete the derivatization reaction.
3. Analysis by Tandem Mass Spectrometry (MS/MS):
- The derivatized sample is reconstituted in a suitable solvent and injected into the electrospray ionization (ESI) source of the tandem mass spectrometer.
- The instrument is operated in the positive ion, multiple reaction monitoring (MRM) mode.
- Specific precursor-to-product ion transitions are monitored for the butylester of this compound and its deuterated internal standard. For example, a product ion of m/z 132 is monitored, which is generated from the quasi-molecular ions of isovalerylglycine butylester.[6][11]
4. Data Analysis:
- The peak areas of the analyte and the internal standard are integrated.
- A calibration curve is generated using standards with known concentrations of this compound.
- The concentration of this compound in the sample is calculated based on the ratio of the analyte peak area to the internal standard peak area and the calibration curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
This compound is an indispensable biomarker in the field of inborn errors of metabolism. Its highly elevated levels in Isovaleric Acidemia make it a reliable and specific diagnostic marker, crucial for early detection through newborn screening and for monitoring therapeutic interventions. While its presence is most pronounced in IVA, its analysis is also relevant in the differential diagnosis of other disorders of acyl-CoA metabolism, such as Multiple Acyl-CoA Dehydrogenase Deficiency. The use of robust and sensitive analytical methods like stable-isotope dilution tandem mass spectrometry is essential for the accurate quantification of this compound, enabling timely diagnosis and improved clinical outcomes for affected individuals. This guide provides a foundational understanding for researchers and drug development professionals working to advance the diagnosis and treatment of these rare metabolic disorders.
References
- 1. Isovalerylglycine - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]
- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medlink.com [medlink.com]
- 6. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isovalerylglycine - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of N-Isovaleroylglycine: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-Isovaleroylglycine, a key biomarker in the study of isovaleric acidemia and a molecule of interest in metabolic research. This document details both a traditional chemical synthesis method and discusses enzymatic alternatives, providing protocols and quantitative data to support research and development activities.
Introduction
This compound is an N-acyl amino acid that plays a significant role in the detoxification of isovaleric acid in the human body. It is formed in the mitochondria through the conjugation of isovaleryl-CoA and glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase. The accumulation of this compound in urine is a primary diagnostic marker for isovaleric acidemia, an inborn error of leucine metabolism caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase. The study of this compound is crucial for understanding the pathophysiology of this disease and for the development of therapeutic interventions. The ability to synthesize this compound is essential for its use as a standard in diagnostic screening and for various research applications.
Chemical Synthesis of this compound
The most common and established method for the synthesis of this compound is the acylation of glycine with isovaleryl chloride. This method, a modification of the procedure described by Bondi and Eissler, provides a reliable route to obtain the desired product.
Experimental Protocol
This protocol is based on the method described by Tanaka and Isselbacher (1967) for the synthesis of a reference standard of this compound.
Reagents:
-
Glycine
-
Isovaleryl chloride
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 10 g of glycine in a sodium hydroxide solution. The exact concentration and volume of the NaOH solution should be sufficient to neutralize the HCl generated during the reaction and to maintain a basic pH.
-
Acylation: Cool the glycine solution in an ice bath. Slowly add 17 ml of isovaleryl chloride to the stirred solution. The temperature should be maintained at a low level to control the exothermic reaction.
-
Reaction Time: Continue stirring the reaction mixture for a specified period, typically several hours, to ensure the completion of the acylation reaction.
-
Acidification: After the reaction is complete, acidify the mixture to a low pH (e.g., pH 1-2) with hydrochloric acid. This will protonate the carboxylic acid group of this compound, making it less soluble in water and extractable with organic solvents.
-
Extraction: Extract the acidified aqueous solution sequentially with diethyl ether and then with ethyl acetate. Perform multiple extractions with each solvent to ensure complete recovery of the product.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. After drying, remove the solvent by rotary evaporation under vacuum at a controlled temperature (e.g., 40°C) to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization. The crude residue can be dissolved in a minimal amount of hot ethyl acetate, and then petroleum ether or hexane can be added to induce crystallization. The resulting crystals are then collected by filtration and dried. A purity of over 99% with a melting point of 106°C has been reported after purification by silicic acid chromatography.
Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₃ | |
| Molecular Weight | 159.18 g/mol | |
| CAS Number | 16284-60-9 | |
| Appearance | White to off-white solid | |
| Melting Point | 87 - 90 °C | |
| Purity (after purif.) | >99% |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (600 MHz, D₂O) | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| 3.74 - 3.75 | s | -CH₂- (glycine moiety) | ||
| 2.15 - 2.17 | d | -CH₂- (isovaleryl moiety) | ||
| 1.96 - 2.03 | m | -CH- (isovaleryl moiety) | ||
| 0.92 - 0.93 | d | -CH₃ (x2, isovaleryl moiety) | ||
| ¹³C NMR | Chemical Shift (ppm) | Assignment | Reference | |
| 178.5 | C=O (amide) | |||
| 173.8 | C=O (acid) | |||
| 45.91 | -CH₂- (glycine moiety) | |||
| 47.64 | -CH₂- (isovaleryl moiety) | |||
| 28.65 | -CH- (isovaleryl moiety) | |||
| 24.24 | -CH₃ (x2, isovaleryl moiety) | |||
| Mass Spectrometry | m/z | Assignment | Reference | |
| (GC-MS, EI) | 117 | [M-C₂H₂O₂]⁺ | ||
| (MS-MS, Negative) |
N-Acylglycines in Mammals: A Technical Guide to Biological Function and Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acylglycines (NAGlys) are a class of endogenous lipid signaling molecules found throughout mammalian tissues, structurally related to the well-studied N-acylethanolamines, such as anandamide.[1][2] Initially considered minor metabolites, accumulating evidence has established their importance in a variety of physiological processes, including pain perception, inflammation, and metabolic regulation.[1][3][4] This document provides a comprehensive technical overview of the biosynthesis, degradation, signaling pathways, and biological functions of NAGlys. It includes quantitative data on their distribution and molecular interactions, detailed experimental methodologies for their study, and a discussion of their potential as targets for therapeutic intervention.
Metabolism: Biosynthesis and Degradation
The cellular concentrations of N-acylglycines are tightly regulated by a network of biosynthetic and degradative enzymes. Two primary pathways for their formation have been proposed, alongside two main routes for their degradation and metabolic conversion.[5]
Biosynthesis of N-Acylglycines
-
Glycine-Dependent Pathway : The most direct route involves the conjugation of a fatty acyl-CoA with glycine.[1] This reaction is catalyzed by a glycine N-acyltransferase (GLYAT).[1][6] Specifically, the enzyme Glycine N-acyltransferase-like 3 (GLYATL3) has been identified as responsible for the formation of long-chain NAGlys.[5][7] This pathway begins with the activation of a free fatty acid to its CoA thioester by an acyl-CoA synthetase.[1]
-
N-Acylethanolamine (NAE)-Dependent Pathway : NAGlys can also be formed from the oxidative metabolism of N-acylethanolamines (NAEs) like anandamide (N-arachidonoylethanolamine).[8][9] This process involves a sequential two-step oxidation reaction catalyzed first by an alcohol dehydrogenase (ADH) to form an N-acyl glycinal intermediate, followed by an aldehyde dehydrogenase (ALDH).[5][8][9]
Degradation and Metabolic Conversion
-
Hydrolysis : The primary catabolic route for NAGlys is hydrolysis back to the constituent fatty acid and glycine. This reaction is catalyzed by fatty acid amide hydrolase (FAAH), the same enzyme responsible for anandamide degradation.[1] However, some NAGlys, like N-arachidonoylglycine, are poor substrates for or inhibitors of FAAH, which can lead to an "entourage effect" by increasing the cellular concentration of other FAAH substrates like anandamide.[1]
-
Oxidative Cleavage to Primary Fatty Acid Amides (PFAMs) : NAGlys serve as metabolic precursors to another class of signaling lipids, the primary fatty acid amides (PFAMs).[5] This conversion is catalyzed by the peptidylglycine α-amidating monooxygenase (PAM), which oxidatively cleaves the NAGly to yield a PFAM and glyoxylate.[1][5] Inhibition of PAM leads to an accumulation of NAGlys and a decrease in PFAMs, confirming this metabolic link.[1][5]
Biological Functions and Signaling Mechanisms
N-acylglycines exert a wide range of biological effects by interacting with various molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters.[1][9] Their functions are diverse, often depending on the specific acyl chain.
Key Biological Roles
-
Analgesia and Anti-inflammatory Activity : N-arachidonoylglycine (NAraGly) is the most studied in this context, demonstrating analgesic effects in inflammatory pain models and anti-inflammatory activity by reducing leukocyte migration.[1][10] This is believed to be mediated, at least in part, through the orphan receptor GPR18.[4][10] N-linoleoylglycine also exhibits anti-inflammatory properties.[1]
-
Metabolic Regulation : N-oleoylglycine (NOleGly) has been shown to regulate body temperature and locomotion, functions that overlap with oleamide.[1] It is also a weak agonist for the peroxisome proliferator-activated receptor α (PPAR-α), a key regulator of lipid metabolism.[1][9]
-
Neuromodulation : Several NAGlys interact with targets in the central nervous system. NAraGly inhibits T-type calcium channels, and both NAraGly and NOleGly are inhibitors of the glycine transporter 2 (GlyT2).[1][11] Inhibition of GlyT2 can enhance glycinergic neurotransmission, a strategy being explored for pain relief.[11][12]
-
Vasorelaxation : NAraGly has hypotensive and vasorelaxant effects that are dependent on the nitric oxide-cGMP pathway.[1]
Molecular Targets
The signaling activities of NAGlys are a result of their interaction with a diverse set of protein targets.[1][9]
-
G Protein-Coupled Receptors (GPCRs) : NAraGly is reported to bind to several orphan GPCRs, including GPR18, GPR55, and GPR92, though the interaction with GPR18 remains controversial.[1][9] These interactions are implicated in its anti-inflammatory and immunomodulatory effects.[10] NOleGly may also interact with the cannabinoid CB1 receptor.[1]
-
Ion Channels and Transporters : N-palmitoylglycine (NPalGly) may have a role in sensory signaling through its binding to the transient receptor potential channel TRPC5.[1] As mentioned, NAraGly and NOleGly inhibit GlyT2, and NAraGly also inhibits high voltage-activated Cav3.2 T-type calcium channels.[1][9]
Quantitative Data
The analysis of NAGly concentrations in various tissues provides insight into their localized functions.
Table 1: Tissue Distribution of Major N-Acylglycines in Rat
Data represents approximate concentrations and can vary based on analytical methods and physiological state.
| N-Acylglycine | Highest Concentration Tissues | Concentration (pmol/g tissue) | Reference |
|---|---|---|---|
| N-Oleoylglycine | Skin, Lung, Spinal Cord, Ovaries | ~400 - 700 | [4] |
| Kidneys, Liver, Spleen | ~150 | [4] | |
| N-Arachidonoylglycine | Spinal Cord, Small Intestine | ~140 | [13] |
| Brain, Kidney, Skin | ~80 - 100 | [13] | |
| N-Palmitoylglycine | Skin, Lung | >700 | [13] |
| N-Stearoylglycine | Skin | >700 |[4] |
Table 2: Cellular Concentrations of N-Acylglycines
Data from mouse N18TG2 neuroblastoma cells.
| N-Acylglycine | Cellular Concentration (µM) | Reference |
|---|---|---|
| N-Oleoylglycine | 60 ± 40 | [1] |
| N-Palmitoylglycine | 12 ± 2 |[1] |
Table 3: Molecular Targets and Binding/Inhibitory Affinities
| N-Acylglycine | Target | Action | Affinity (Kd or Ki) | Reference |
| N-Arachidonoylglycine | FAAH | Inhibition / Poor Substrate | ~1 - 10 µM | [1] |
| GPR55 / GPR92 | Agonist | ~1 - 10 µM | [1] | |
| N-Oleoylglycine | Glycine Transporter 2 (GlyT2) | Inhibition | 0.5 - 1.0 µM | [1] |
| Paraoxonase | Inhibition | ~1.0 µM | [1] | |
| PPAR-α | Weak Agonist | Not specified | [1][9] |
Key Experimental Methodologies
The study of N-acylglycines requires sensitive and specific analytical techniques for their extraction, identification, and quantification, as well as molecular biology tools to probe their function.
Protocol 1: Extraction and Purification of N-Acylglycines from Tissues or Cells
-
Homogenization : Snap-frozen tissue or cell pellets are homogenized in a suitable solvent, typically methanol or a chloroform:methanol mixture, containing internal standards (e.g., deuterated NAGly analogs) for accurate quantification.
-
Lipid Extraction : Perform a biphasic lipid extraction (e.g., Folch or Bligh-Dyer method). Briefly, add chloroform and water (or saline) to the homogenate, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.
-
Collection : Carefully collect the lower organic phase, which contains the lipids including NAGlys.
-
Drying : Evaporate the solvent under a stream of nitrogen gas.
-
Purification (Optional but Recommended) : Reconstitute the dried lipid extract in a small volume of solvent and purify using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to remove interfering substances and enrich the NAGly fraction.[14]
Protocol 2: Quantification of N-Acylglycines by UPLC-MS/MS
Quantitative analysis of NAGlys is the definitive method for their detection in biological samples.[15][16]
-
Sample Preparation : Reconstitute the purified lipid extract in an appropriate mobile phase, such as acetonitrile:water.
-
Chromatography : Inject the sample onto an ultra-performance liquid chromatography (UPLC) system, typically equipped with a C18 reverse-phase column. Use a gradient elution profile to separate the different NAGly species.
-
Mass Spectrometry : Interface the UPLC system with a tandem mass spectrometer (MS/MS) operating in negative ion mode with electrospray ionization (ESI).
-
Detection : Use Multiple Reaction Monitoring (MRM) for detection. Monitor the specific precursor-to-product ion transitions for each NAGly and its corresponding internal standard. For example, for N-oleoylglycine, this would be the transition from its deprotonated molecular ion [M-H]⁻ to the fragment ion corresponding to the oleoyl chain.
-
Quantification : Construct a calibration curve using known concentrations of authentic NAGly standards. Calculate the concentration of each NAGly in the sample by comparing its peak area ratio relative to the internal standard against the calibration curve.
Protocol 3: Functional Characterization using siRNA-mediated Gene Knockdown
This method is used to confirm the role of specific enzymes in NAGly metabolism within a cellular context.[5][14]
-
Cell Culture : Culture a relevant cell line known to produce NAGlys (e.g., N18TG2 mouse neuroblastoma cells).
-
Transfection : Transfect the cells with small interfering RNA (siRNA) specifically targeting the mRNA of the enzyme of interest (e.g., GLYATL3 or PAM). Use a non-targeting or "scrambled" siRNA as a negative control.
-
Incubation : Allow the cells to grow for 48-72 hours post-transfection to ensure knockdown of the target protein.
-
Verification of Knockdown : Harvest a subset of cells to verify the reduction in target protein expression via Western blot or mRNA levels via qRT-PCR.
-
Metabolite Analysis : Harvest the remaining cells and extract lipids as described in Protocol 1.
-
Quantification : Quantify the levels of relevant NAGlys and related metabolites (e.g., PFAMs) using UPLC-MS/MS as described in Protocol 2. A significant decrease (for a biosynthetic enzyme) or increase (for a degradative enzyme) in NAGly levels in the siRNA-treated cells compared to controls confirms the enzyme's role in that metabolic pathway.[5]
Therapeutic Potential and Future Directions
The diverse biological activities of N-acylglycines make their metabolic and signaling pathways attractive targets for drug development.
-
Pain and Inflammation : Given the analgesic properties of NAraGly and the role of GlyT2 in pain pathways, developing selective inhibitors of GlyT2 or modulators of GPR18 could offer novel non-opioid analgesics.[10][11] Modifying the NAGly structure has already yielded potent and selective GlyT2 inhibitors with analgesic effects in animal models.[11][12]
-
Metabolic Disorders : The interaction of NOleGly with PPAR-α suggests a potential role for NAGlys in managing metabolic diseases.[17] Further research is needed to elucidate their specific functions in energy homeostasis.
-
Diagnostic Markers : The analysis of urinary or blood acylglycines is already a crucial tool for diagnosing certain inborn errors of metabolism, particularly disorders of mitochondrial fatty acid β-oxidation.[3][18][19]
The study of N-acylglycines is a rapidly evolving field. While much has been learned, significant questions remain regarding the full spectrum of their biological roles, the identification of receptors for all species, and the intricate cross-talk between NAGlys and other lipid signaling networks. Future research leveraging advanced lipidomics, proteomics, and genetic tools will be critical to fully unlock the therapeutic potential of these intriguing biomolecules.
References
- 1. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? | Semantic Scholar [semanticscholar.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 15. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human Metabolome Database: Showing metabocard for N-Butyrylglycine (HMDB0000808) [hmdb.ca]
- 19. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Sources of N-Isovaleroylglycine in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Isovaleroylglycine is a crucial biomarker for the diagnosis and monitoring of the inborn error of metabolism, Isovaleric Acidemia (IVA). Its endogenous presence is intrinsically linked to the catabolism of the essential amino acid leucine. This technical guide provides a comprehensive overview of the metabolic origins of this compound in humans, detailing the primary metabolic pathways, the influence of gut microbiota, and the enzymatic processes involved in its synthesis. Furthermore, this document outlines the methodologies for its quantification in biological fluids and explores the potential signaling roles of its precursor, isovaleric acid.
Metabolic Pathways of this compound Formation
The primary endogenous source of this compound is the mitochondrial catabolism of the branched-chain amino acid, leucine.[1][2][3][4] Under normal physiological conditions, leucine is broken down through a series of enzymatic reactions to produce energy. A key intermediate in this pathway is isovaleryl-CoA.[2]
The formation of this compound is a detoxification mechanism that becomes prominent when the leucine catabolic pathway is impaired.[5] Specifically, in the genetic disorder Isovaleric Acidemia (IVA), a deficiency in the enzyme isovaleryl-CoA dehydrogenase prevents the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[6][7][8][9][10] This enzymatic block leads to the accumulation of isovaleryl-CoA in the mitochondria.
To mitigate the toxicity of excess isovaleryl-CoA, the body utilizes an alternative pathway where isovaleryl-CoA is conjugated with the amino acid glycine.[1] This reaction is catalyzed by the enzyme glycine N-acyltransferase, resulting in the formation of this compound, which is then excreted in the urine.[1][11] Therefore, elevated levels of this compound in urine and plasma are a hallmark diagnostic indicator of IVA.[6][7][12][13]
Contribution of Gut Microbiota
Beyond the direct catabolism of dietary leucine, the gut microbiota contributes to the endogenous pool of isovaleric acid, the precursor to isovaleryl-CoA.[14][15][16] Certain species of gut bacteria can ferment leucine from dietary proteins, producing isovaleric acid as a byproduct.[14][15] This microbially-produced isovaleric acid can be absorbed into the bloodstream and subsequently converted to isovaleryl-CoA in the mitochondria, entering the same metabolic pathways as host-derived isovaleryl-CoA. While this contribution is generally minor in healthy individuals, it can become more significant in the context of IVA, where the clearance of isovaleryl-CoA is impaired.
Quantitative Data
The concentration of this compound in biological fluids is a critical parameter for the diagnosis and management of Isovaleric Acidemia. The following tables summarize the available quantitative data for this compound in urine and its precursor, isovaleric acid, in plasma.
| Analyte | Matrix | Population | Concentration | Reference |
| This compound | Urine | Healthy Individuals | ≤ 8.00 mg/g Creatinine | [17] |
| This compound | Urine | IVA Patients (Mild/Intermediate) | 15 - 195 mmol/mol Creatinine | [4] |
| This compound | Urine | IVA Patients (Severe) | up to 3300 mmol/mol Creatinine | [4] |
| Isovaleric Acid | Plasma | Healthy Controls | ~6 µM | [18] |
| Isovaleric Acid | Plasma | IVA Patients (Stable) | up to 78 µM | [18] |
| Isovaleric Acid | Plasma | IVA Patients (Crisis) | up to 7960 µM | [18] |
| This compound | Blood | Newborn (0-30 days old) | 0.17 +/- 0.03 uM | [19] |
Experimental Protocols for Quantification
The accurate quantification of this compound is essential for clinical diagnosis and research. The primary analytical methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Sample Preparation
Urine:
-
A random urine sample is collected in a sterile container without preservatives.[3]
-
An internal standard (e.g., a stable isotope-labeled this compound) is added to a known volume of urine.[15]
-
For GC-MS analysis, organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.[15]
-
For UPLC-MS/MS, a simple dilution of the urine sample may be sufficient, or a solid-phase extraction (SPE) can be used for cleanup and concentration.[20]
Plasma:
-
Blood is collected in a tube containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation.
-
Proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation to pellet the proteins. The supernatant containing the analyte of interest is then collected.[19]
Derivatization (for GC-MS)
To increase volatility and thermal stability for GC-MS analysis, this compound and other organic acids in the extracted sample are derivatized. A common method is a two-step process:
-
Oximation: The sample is treated with a methoxyamine solution to protect keto groups.[13]
-
Silylation: The sample is then treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert acidic protons to trimethylsilyl (TMS) esters.[15][21]
Instrumental Analysis
GC-MS:
-
Gas Chromatograph: A capillary column (e.g., DB-5ms) is used to separate the derivatized analytes based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up over the course of the analysis to ensure the elution of all compounds of interest.[18]
-
Mass Spectrometer: The separated compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio. Quantification is achieved by selected ion monitoring (SIM) of characteristic ions of this compound and its internal standard.[22]
UPLC-MS/MS:
-
UPLC System: A reversed-phase column (e.g., C18) is used to separate this compound from other components in the sample based on polarity. A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic component (e.g., acetonitrile or methanol) is typically employed.[14][23]
-
Tandem Mass Spectrometer: The eluting compounds are ionized using electrospray ionization (ESI). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity for quantification.[1][14]
Potential Signaling Pathways
While this compound itself has not been extensively studied as a signaling molecule, its precursor, isovaleric acid, and the broader class of N-acyl glycines have demonstrated biological activity.
Isovaleric Acid Signaling
Research has shown that isovaleric acid can act as a signaling molecule, particularly in the gastrointestinal tract. It has been found to cause relaxation of colonic smooth muscle through the activation of a G-protein coupled receptor (GPCR) that stimulates the cAMP/PKA signaling pathway.[18] This suggests a potential role for gut microbiota-derived isovaleric acid in modulating gut motility.
N-Acyl Glycines as Signaling Molecules
The broader family of N-acyl glycines, to which this compound belongs, is recognized for its diverse biological activities, including anti-inflammatory and analgesic effects.[2][8][12][17] Some N-acyl glycines have been shown to interact with various receptors, including GPCRs, and may play a role in neuromodulation.[8][24] While the specific signaling functions of this compound remain to be fully elucidated, its structural similarity to other bioactive N-acyl glycines suggests that it may also possess signaling capabilities, particularly under conditions of elevated concentration as seen in IVA.
Conclusion
The endogenous presence of this compound in humans is a direct consequence of leucine metabolism, with its levels serving as a critical indicator of Isovaleric Acidemia. The gut microbiota also contributes to the precursor pool of this metabolite. Accurate quantification of this compound in biological fluids is paramount for clinical diagnostics and is achieved through robust analytical techniques such as GC-MS and UPLC-MS/MS. Emerging research into the signaling properties of isovaleric acid and other N-acyl glycines opens new avenues for understanding the broader physiological and pathophysiological roles of these molecules, warranting further investigation into the potential bioactivity of this compound itself. This guide provides a foundational understanding for researchers and drug development professionals working in the fields of metabolic disorders and clinical diagnostics.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The isolation and identification of N-isovalerylglycine from urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylglycines, Quantitative [healthcare.uiowa.edu]
- 4. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic characterization of cholyl-CoA glycine-taurine N-acyltransferase from bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple screening method for detecting isovalerylglycine in urine patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 11. medlink.com [medlink.com]
- 12. researchgate.net [researchgate.net]
- 13. aurametrix.weebly.com [aurametrix.weebly.com]
- 14. Acylglycines, Quantitative, Random, Urine - Mayo Clinic Laboratories | Genetics and Genomics [genetics.testcatalog.org]
- 15. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 16. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. metbio.net [metbio.net]
- 19. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. erndim.org [erndim.org]
- 22. Isovalerylglycine - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 23. quantitative-analysis-of-urine-acylglycines-by-ultra-performance-liquid-chromatography-tandem-mass-spectrometry-uplc-ms-ms-reference-intervals-and-disease-specific-patterns-in-individuals-with-organic-acidemias-and-fatty-acid-oxidation-disorders - Ask this paper | Bohrium [bohrium.com]
- 24. researchgate.net [researchgate.net]
N-Isovaleroylglycine: A Key Metabolite in the Crossroads of Leucine Catabolism and Isovaleric Acidemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isovaleroylglycine (IVG) is an N-acylglycine that serves as a critical biomarker in the diagnosis and management of Isovaleric Acidemia (IVA), an inborn error of leucine metabolism. Under normal physiological conditions, IVG is present in trace amounts. However, in individuals with IVA, a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) leads to the accumulation of isovaleryl-CoA, a toxic intermediate in the leucine catabolic pathway. To mitigate this toxicity, the body utilizes a detoxification pathway involving the conjugation of isovaleryl-CoA with glycine to form the water-soluble and readily excretable N-isovalerylglycine. This guide provides a comprehensive technical overview of the involvement of N-isovalerylglycine in amino acid metabolism, its biochemical synthesis, and its clinical significance, with a focus on quantitative data, experimental protocols, and pathway visualizations.
The Role of this compound in Leucine Metabolism
The catabolism of the branched-chain amino acid leucine is a multistep process that occurs primarily in the mitochondria. A key step in this pathway is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, catalyzed by the enzyme isovaleryl-CoA dehydrogenase (IVD)[1]. In individuals with Isovaleric Acidemia (IVA), a genetic deficiency in IVD leads to a metabolic block, resulting in the accumulation of isovaleryl-CoA and its hydrolysis product, isovaleric acid[2][3].
To counteract the toxic effects of elevated isovaleryl-CoA levels, the body employs a detoxification mechanism via the glycine conjugation pathway[1]. In this pathway, the enzyme glycine N-acyltransferase (GLYAT) and its paralogue GLYATL1, located in the mitochondria, catalyze the transfer of the isovaleryl group from isovaleryl-CoA to the amino group of glycine[2][4][5]. This reaction forms N-isovalerylglycine, a non-toxic, water-soluble compound that is efficiently excreted in the urine[6][7]. The formation of N-isovalerylglycine serves as an alternative route for the disposal of excess isovaleryl-CoA, thereby reducing the buildup of toxic metabolites.
Quantitative Data on this compound
The urinary concentration of N-isovalerylglycine is a key diagnostic marker for IVA. The following tables summarize the quantitative data on N-isovalerylglycine levels in urine and the kinetic parameters of the enzymes involved in its formation.
Table 1: Urinary this compound Concentrations
| Population | This compound Concentration (mmol/mol creatinine) | Reference(s) |
| Healthy Individuals | 0 - 3.7 | [8][9] |
| IVA Patients (Metabolically Mild/Intermediate) | 15 - 195 | [10] |
| IVA Patients (Metabolically Severe) | up to 3300 | [10] |
| IVA Patients (General, n=10) | Varied, with significant elevation | [11] |
Table 2: Kinetic Parameters of Glycine N-Acyltransferases with Isovaleryl-CoA
| Enzyme | Substrate | Km | Vmax | Notes | Reference(s) |
| Human GLYAT | Isovaleryl-CoA | ~9.1% relative activity compared to other acyl-CoAs | Not specified | Both GLYAT and GLYATL1 can form N-isovalerylglycine, albeit at lower affinities than their preferred substrates. | [2][5] |
| Human GLYATL1 | Isovaleryl-CoA | Not specified | Not specified | Has a lower affinity for isovaleryl-CoA compared to its preferred substrate, phenylacetyl-CoA. | [2][4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and a typical diagnostic workflow related to N-isovalerylglycine.
Experimental Protocols
Quantification of this compound in Urine
1. Method Principle:
The quantification of N-isovalerylglycine in urine is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Both methods offer high sensitivity and specificity. The general workflow involves sample preparation (extraction and derivatization for GC-MS), chromatographic separation, and detection by mass spectrometry.
2. UPLC-MS/MS Method Outline:
-
Sample Preparation: A simple "dilute-and-shoot" approach is often sufficient. A small volume of urine is diluted with a solution containing a stable isotope-labeled internal standard (e.g., d3-N-isovalerylglycine) to correct for matrix effects and variations in instrument response[12].
-
Chromatographic Separation: The diluted sample is injected into a UPLC system. A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column can be used to separate N-isovalerylglycine from other urinary components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both N-isovalerylglycine and its internal standard are monitored for quantification.
3. GC-MS Method Outline:
-
Sample Preparation:
-
Extraction: Organic acids, including N-isovalerylglycine, are extracted from an acidified urine sample using an organic solvent such as ethyl acetate. An internal standard (e.g., a non-endogenous organic acid) is added prior to extraction.
-
Derivatization: The extracted and dried organic acids are chemically derivatized to increase their volatility for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the carboxylic acid and amide groups to their trimethylsilyl (TMS) derivatives[13][14].
-
-
Gas Chromatographic Separation: The derivatized sample is injected into a gas chromatograph. A capillary column with a non-polar stationary phase is used to separate the TMS-derivatized compounds based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. The mass spectrum of the N-isovalerylglycine derivative will show a characteristic fragmentation pattern, and specific ions are monitored for quantification.
In-vitro Enzyme Assay for GLYAT and GLYATL1 Activity
1. Method Principle:
The activity of glycine N-acyltransferases (GLYAT and GLYATL1) can be measured by monitoring the formation of the N-acylglycine product or the consumption of the acyl-CoA substrate. A common method is a spectrophotometric assay that measures the release of free Coenzyme A (CoA-SH) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoA-SH to produce a colored product that can be quantified.
2. Spectrophotometric Assay Protocol Outline:
-
Reagents:
-
Purified recombinant human GLYAT or GLYATL1 enzyme.
-
Tris-HCl buffer (pH ~8.0).
-
Isovaleryl-CoA (substrate).
-
Glycine (substrate).
-
DTNB solution.
-
-
Procedure:
-
Prepare a reaction mixture in a microplate well containing Tris-HCl buffer, glycine, and DTNB.
-
Initiate the reaction by adding isovaleryl-CoA.
-
Immediately monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the rate of CoA-SH release and thus to the enzyme activity.
-
A no-enzyme control should be included to account for any non-enzymatic hydrolysis of isovaleryl-CoA.
-
Enzyme activity can be calculated using the molar extinction coefficient of the DTNB-CoA-SH adduct.
-
-
Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of one substrate (e.g., isovaleryl-CoA) while keeping the other substrate (glycine) at a saturating concentration, and vice versa. The initial reaction rates are then plotted against the substrate concentrations and fitted to the Michaelis-Menten equation.
Drug Development Implications
The glycine conjugation pathway, and specifically the role of N-isovalerylglycine, presents several avenues for therapeutic intervention in Isovaleric Acidemia. Supplementation with glycine is a cornerstone of treatment, aiming to enhance the detoxification of isovaleryl-CoA by providing an abundance of the necessary substrate for GLYAT and GLYATL1[7]. Understanding the kinetics and substrate specificity of these enzymes is crucial for optimizing glycine dosage and predicting patient response.
Furthermore, the development of small molecule activators of GLYAT or GLYATL1 could represent a novel therapeutic strategy to enhance the clearance of toxic acyl-CoA species. Conversely, for other metabolic disorders where the formation of a specific acylglycine may be detrimental, the development of inhibitors of these enzymes could be explored. The detailed methodologies and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals working to advance therapies for Isovaleric Acidemia and other related metabolic disorders.
References
- 1. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico an… [ouci.dntb.gov.ua]
- 6. oaanews.org [oaanews.org]
- 7. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isovalerylglycine - 3301 Organix Comprehensive Profile - Urine (mmol/mol creatinine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of N-Isovaleroylglycine in Human Urine by LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of N-Isovaleroylglycine (IVG) in human urine. This compound is a key biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder of leucine metabolism. The described protocol utilizes a stable isotope-labeled internal standard, solid-phase extraction for sample clean-up, and ultra-high-performance liquid chromatography (UPLC) coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for use in clinical research, diagnostics, and drug development settings.
Introduction
Isovaleric Acidemia is an autosomal recessive inborn error of metabolism caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase. This deficiency leads to the accumulation of isovaleric acid and its metabolites, most notably this compound, which is excreted in the urine in large amounts.[1][2] The quantitative analysis of urinary this compound is a primary diagnostic tool for this disorder.[1][3] Traditional methods for organic acid analysis, such as gas chromatography-mass spectrometry (GC-MS), often require complex derivatization steps.[4] LC-MS/MS offers a highly sensitive, specific, and high-throughput alternative for the direct quantification of this compound and other acylglycines in urine.[3][5][6] This application note provides a comprehensive protocol for the quantification of this compound in urine, including detailed sample preparation, LC-MS/MS parameters, and method validation data.
Experimental
Materials and Reagents
-
This compound analytical standard
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Oasis HLB 1 cc/30 mg Solid-Phase Extraction (SPE) cartridges
-
Human urine (drug-free, for calibration standards and quality controls)
Instrumentation
-
Waters ACQUITY UPLC I-Class System or equivalent
-
Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
-
Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm)
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway leading to the formation of this compound and the analytical workflow for its quantification.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of N-Isovaleroylglycine
These application notes provide detailed protocols for the high-throughput screening (HTS) of N-Isovaleroylglycine (IVG), a key biomarker for the inborn error of metabolism, Isovaleric Acidemia (IVA). The document is intended for researchers, scientists, and drug development professionals involved in newborn screening, clinical diagnostics, and the development of therapeutic interventions for IVA.
Introduction to this compound and Isovaleric Acidemia
Isovaleric Acidemia (IVA) is an autosomal recessive metabolic disorder caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzyme plays a crucial role in the catabolism of the branched-chain amino acid leucine. A defect in IVD leads to the accumulation of isovaleryl-CoA, which is subsequently converted to isovaleric acid and its derivatives, including this compound (IVG). The accumulation of these compounds is toxic and can lead to severe metabolic acidosis, neurological damage, and even death if left untreated.
This compound is formed in the liver through the conjugation of isovaleryl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT). Elevated levels of IVG in biological fluids, such as blood and urine, are a hallmark of IVA. Therefore, the quantitative analysis of IVG is a primary tool for the diagnosis and monitoring of this disorder. High-throughput screening (HTS) methods are essential for newborn screening programs to enable early detection and intervention, which significantly improves patient outcomes.
This document outlines two primary HTS methodologies for IVG: the established gold-standard method of Tandem Mass Spectrometry (MS/MS) and a proposed fluorescence-based assay suitable for HTS environments that may not have access to mass spectrometry instrumentation.
Metabolic Pathway of Leucine and Formation of this compound
The following diagram illustrates the metabolic pathway of leucine, highlighting the enzymatic block in Isovaleric Acidemia and the subsequent formation of this compound.
High-Throughput Screening Protocols
Protocol 1: Tandem Mass Spectrometry (MS/MS) for IVG Quantification
This protocol describes the quantitative analysis of this compound from dried blood spots (DBS) using a flow-injection tandem mass spectrometry method with stable isotope dilution.
Experimental Workflow:
Application Notes and Protocols for Chiral Separation of N-Isovaleroylglycine Isomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of N-Isovaleroylglycine isomers using High-Performance Liquid Chromatography (HPLC). The following methodologies are based on established practices for the enantioselective separation of amino acid derivatives and other small polar molecules.
Introduction
This compound is a glycine conjugate of isovaleric acid. The presence of a chiral center in its structure results in the existence of two enantiomers, (R)- and (S)-N-Isovaleroylglycine. The differential physiological and toxicological effects of these enantiomers necessitate the development of reliable analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving this enantioseparation.[1]
This document outlines two primary approaches for the chiral separation of this compound isomers, utilizing a macrocyclic glycopeptide-based CSP and a polysaccharide-based CSP. These methods are selected for their broad applicability to polar and ionic chiral compounds.[2]
Chiral Separation Strategies
The successful chiral separation of this compound isomers relies on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition. The interaction between the analyte and the CSP is governed by forces such as hydrogen bonding, ionic interactions, and inclusion complexation, which differ for each enantiomer, leading to their separation.[2][3]
Method 1: Macrocyclic Glycopeptide-Based CSP
Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC® T), are particularly well-suited for the separation of polar and ionic compounds like amino acid derivatives.[2] These columns can be operated in various modes, including reversed-phase, normal-phase, and polar ionic mode, offering significant flexibility in method development.[2] For this compound, a polar ionic mode is proposed to leverage the ionic character of the analyte.
Method 2: Polysaccharide-Based CSP
Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are widely used for their excellent enantiorecognition capabilities for a broad range of chiral compounds.[4] These columns are typically used in normal-phase or reversed-phase modes. For N-acyl amino acids, both modes can be effective, and the choice often depends on the specific analyte and desired selectivity.[5]
Experimental Protocols
The following protocols provide a starting point for the chiral separation of this compound isomers. Optimization of the mobile phase composition, flow rate, and column temperature may be necessary to achieve baseline separation.
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in the initial mobile phase (e.g., 1 mg/mL).
-
Working Standard: Dilute the stock solution with the initial mobile phase to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL).
-
Filtration: Filter the working standard solution through a 0.45 µm syringe filter before injection.
Caption: Workflow for the preparation of this compound samples for HPLC analysis.
Protocol 1: Using a Macrocyclic Glycopeptide-Based CSP
This protocol is based on methods developed for underivatized amino acids on an Astec CHIROBIOTIC® T column.
Table 1: HPLC Parameters for Macrocyclic Glycopeptide-Based CSP
| Parameter | Recommended Condition |
| Column | Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid |
| Gradient | 70% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Methodology:
-
Equilibrate the column with the initial mobile phase composition (70% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient program as specified in Table 1.
-
Monitor the chromatogram for the separation of the two enantiomers.
-
Optimize the gradient slope and initial/final mobile phase compositions to improve resolution if necessary.
Protocol 2: Using a Polysaccharide-Based CSP
This protocol is based on general methods for N-derivatized amino acids on Chiralpak® columns.[5]
Table 2: HPLC Parameters for Polysaccharide-Based CSP
| Parameter | Recommended Condition |
| Column | Chiralpak® IA or IC, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: n-HexaneB: Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) |
| Isocratic | 90% A / 10% B |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Methodology:
-
Equilibrate the column with the isocratic mobile phase for at least 30 minutes.
-
Inject the prepared sample.
-
Run the isocratic method and monitor the separation.
-
Adjust the ratio of n-Hexane to IPA to optimize retention and resolution. A higher percentage of IPA will generally decrease retention times.
Data Presentation and Expected Results
The success of the chiral separation is evaluated based on the retention times of the two enantiomers and the resolution between their corresponding peaks.
Table 3: Expected Quantitative Data (Hypothetical)
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | t_R1 (min) | t_R2 (min) |
| Resolution (R_s) | \multicolumn{2}{c | }{Calculated Value} |
| Selectivity (α) | \multicolumn{2}{c | }{Calculated Value} |
Note: The actual retention times and resolution will depend on the specific column and optimized conditions.
The resolution (Rs) should ideally be greater than 1.5 for baseline separation. The selectivity factor (α) indicates the separation of the two enantiomers.
Logical Workflow for Method Development
The following diagram illustrates a logical workflow for developing a chiral separation method for this compound isomers.
Caption: A systematic approach to developing a robust chiral HPLC method.
Conclusion
The protocols provided in this document offer a solid foundation for the successful chiral separation of this compound isomers by HPLC. The choice between a macrocyclic glycopeptide-based CSP and a polysaccharide-based CSP will depend on the available instrumentation and the specific requirements of the analysis. Methodical optimization of the chromatographic parameters will be key to achieving the desired resolution and sensitivity for accurate quantification of the enantiomers.
References
Solid-Phase Extraction of Urinary Acylglycines: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of acylglycines from human urine. Acylglycines are important biomarkers for diagnosing and monitoring various inborn errors of metabolism, including fatty acid oxidation disorders and organic acidurias. Accurate and reliable quantification of these metabolites is crucial for clinical research and drug development.
Solid-phase extraction is a widely used technique for the selective isolation and concentration of analytes from complex biological matrices like urine. This document outlines three common SPE strategies for urinary acylglycines: Anion Exchange SPE , Mixed-Mode SPE , and Hydrophilic-Lipophilic Balanced (HLB) SPE .
Overview of SPE Workflows for Urinary Acylglycine Analysis
The general workflow for the analysis of urinary acylglycines using solid-phase extraction involves several key steps, from sample collection to final analysis. The choice of SPE sorbent and protocol depends on the specific acylglycines of interest and the desired level of sample cleanup.
Quantitative Data Summary
The following table summarizes quantitative performance data for different SPE methods applied to urinary acylglycine analysis. Please note that direct comparison may be challenging due to variations in instrumentation, specific acylglycines analyzed, and reporting standards across different studies.
| SPE Method | Analyte(s) | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Anion Exchange | Various Acylglycines | Not explicitly stated, but method showed good sensitivity for detecting a wide range of acylglycines. | Not specified | Not specified | [1] |
| Mixed-Mode (Anion Exchange & Reversed-Phase) | Acidic Drugs (as a proxy) | >85% for most compounds | Not specified | Not specified | [2] |
| Hydrophilic-Lipophilic Balanced (HLB) | Various pharmaceuticals | >80% for most compounds | Not specified | Not specified | |
| Anion Exchange | 25 organic acids and glycine conjugates | 90-100% for many compounds | < 5 nmole for most compounds | Not specified | |
| Not Specified | Various Acylglycines | 90.2 - 109.3% | Not specified | Not specified | [3] |
Note: Quantitative data for specific acylglycines using these exact SPE protocols is often embedded within broader metabolic profiling studies and not always reported in a standardized format. The provided data offers a general indication of the expected performance. Researchers are encouraged to perform in-house validation for their specific acylglycines of interest.
Protocol 1: Anion Exchange Solid-Phase Extraction
This protocol is suitable for the broad-spectrum isolation of acidic metabolites like acylglycines from urine.[1] The negatively charged carboxyl group of the acylglycines interacts with the positively charged anion exchange sorbent.
Materials:
-
Strong Anion Exchange (SAX) SPE Cartridges
-
Urine samples
-
Methanol
-
Deionized water
-
Aqueous formic acid (e.g., 2%)
-
Elution solvent: Methanol containing a small percentage of a strong acid (e.g., 2% formic acid or 5% acetic acid)
-
Centrifuge and collection tubes
Experimental Protocol:
-
Sample Pretreatment:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the urine at >3000 x g for 10 minutes to pellet any particulate matter.
-
Dilute the supernatant 1:1 (v/v) with deionized water.
-
-
Column Conditioning:
-
Pass 1-2 column volumes of methanol through the SAX cartridge.
-
Equilibrate the cartridge by passing 1-2 column volumes of deionized water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pretreated urine sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of deionized water to remove unretained, polar impurities.
-
Follow with a wash of 1-2 column volumes of methanol to remove non-polar impurities.
-
-
Elution:
-
Elute the retained acylglycines with 1-2 column volumes of methanol containing 2% formic acid. The acid neutralizes the charge on the acylglycines, releasing them from the sorbent.
-
Collect the eluate for subsequent analysis.
-
Protocol 2: Mixed-Mode Solid-Phase Extraction
This protocol utilizes a sorbent with both anion exchange and reversed-phase properties, offering enhanced selectivity. This is particularly useful for cleaner extracts from complex urine matrices.[2]
Materials:
-
Mixed-Mode Strong Anion Exchange (SAX/Reversed-Phase) SPE Cartridges
-
Urine samples
-
Methanol
-
Aqueous formic acid (e.g., 2%, pH ~2)
-
Ammonium acetate buffer (e.g., 0.1 M, pH 7)
-
Elution solvent: Methanol containing a small percentage of a base (e.g., 5% ammonium hydroxide)
-
Centrifuge and collection tubes
Experimental Protocol:
-
Sample Pretreatment:
-
Thaw and centrifuge urine samples as described in Protocol 1.
-
Dilute the supernatant 1:1 (v/v) with 2% aqueous formic acid to ensure the acylglycines are in their neutral or protonated state to facilitate retention by the reversed-phase mechanism.
-
-
Column Conditioning:
-
Pass 1-2 column volumes of methanol through the mixed-mode cartridge.
-
Equilibrate the cartridge with 1-2 column volumes of 2% aqueous formic acid.
-
-
Sample Loading:
-
Load the pretreated urine sample onto the cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of 2% aqueous formic acid to remove polar interferences.
-
Wash with 1-2 column volumes of a methanol/water mixture (e.g., 50:50 v/v) to remove compounds with moderate polarity.
-
-
Elution:
-
Elute the acylglycines with 1-2 column volumes of methanol containing 5% ammonium hydroxide. The basic pH deprotonates the acylglycines, facilitating their release from the anion exchange sites.
-
Collect the eluate for analysis.
-
Protocol 3: Hydrophilic-Lipophilic Balanced (HLB) SPE
HLB sorbents are polymeric materials that can retain a wide range of compounds from polar to non-polar. This makes them a versatile option for acylglycine analysis, especially when targeting a broad range of acyl chain lengths.
Materials:
-
Hydrophilic-Lipophilic Balanced (HLB) SPE Cartridges
-
Urine samples
-
Methanol
-
Deionized water
-
Aqueous formic acid (e.g., 0.1%)
-
Acetonitrile
-
Centrifuge and collection tubes
Experimental Protocol:
-
Sample Pretreatment:
-
Thaw and centrifuge urine samples.
-
Dilute the supernatant 1:1 (v/v) with 0.1% aqueous formic acid.
-
-
Column Conditioning:
-
Pass 1-2 column volumes of methanol through the HLB cartridge.
-
Equilibrate with 1-2 column volumes of deionized water. A key advantage of some HLB sorbents is their water-wettable nature, meaning they can run dry without loss of performance.
-
-
Sample Loading:
-
Load the pretreated urine sample onto the cartridge.
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of 5% methanol in water to remove hydrophilic impurities.
-
-
Elution:
-
Elute the acylglycines with 1-2 column volumes of an organic solvent mixture, such as 90:10 (v/v) acetonitrile:methanol.
-
Collect the eluate.
-
Post-SPE Sample Processing and Analysis
Solvent Evaporation and Reconstitution: Following elution, the solvent is typically evaporated to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C). The dried extract is then reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS).
Derivatization (for GC-MS Analysis): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the non-volatile acylglycines must be derivatized to increase their volatility. A common approach is a two-step process:
-
Methoximation: Protects keto and aldehyde groups.
-
Silylation: Replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.[4]
Analytical Techniques:
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is the most common and sensitive method for the quantitative analysis of acylglycines.[3][5][6] It offers high selectivity and throughput.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that requires derivatization of the analytes.
Conclusion
The choice of SPE method for urinary acylglycines will depend on the specific research goals, the available instrumentation, and the desired level of sample purity. The protocols provided here offer a starting point for method development and can be further optimized to achieve the best performance for a particular application. It is always recommended to include appropriate internal standards in the analytical workflow to ensure accurate quantification.
References
- 1. A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Isovaleroylglycine Extraction from Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isovaleroylglycine (IVG) is a key biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder affecting the leucine catabolism pathway. The accumulation of isovaleryl-CoA, due to a deficiency in isovaleryl-CoA dehydrogenase, leads to its conjugation with glycine to form IVG, which is then excreted. Dried blood spots (DBS) offer a minimally invasive, stable, and easily transportable sample matrix for the analysis of IVG, making it an ideal method for newborn screening and patient monitoring.
This document provides a detailed protocol for the extraction and quantification of this compound from dried blood spots using Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Metabolic Pathway of this compound Formation
In healthy individuals, the amino acid leucine is broken down through a series of enzymatic reactions. However, in individuals with Isovaleric Acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase disrupts this pathway. This leads to an accumulation of isovaleryl-CoA, which is then detoxified by conjugation with glycine to form this compound.
Experimental Protocol
This protocol is based on the method described by Rashed et al. (2018) for the analysis of acylglycines in DBS.
Materials and Reagents
-
Dried blood spot collection cards (e.g., Whatman 903)
-
3.2 mm hole puncher
-
Microcentrifuge tubes (1.5 mL)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d7)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
3 N Butanolic-HCl
-
Nitrogen gas supply
-
Centrifuge
-
Vortex mixer
-
Heating block or incubator (65°C)
-
UPLC-MS/MS system
Sample Preparation and Extraction
-
DBS Punching: Punch two 3.2 mm discs from the center of the dried blood spot and place them into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution to each tube.
-
Extraction: Add 100 µL of methanol to each tube. Vortex vigorously for 30 seconds.
-
Incubation: Incubate the tubes at room temperature for 30 minutes with gentle shaking.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer the methanol supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Derivatization (Butylation)
-
Reagent Addition: Add 50 µL of 3 N Butanolic-HCl to each dried extract.
-
Incubation: Cap the tubes tightly and incubate at 65°C for 15 minutes.
-
Evaporation: Evaporate the butanolic-HCl to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80% Acetonitrile in water). Vortex to mix.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
UPLC System: A high-pressure binary solvent manager and sample manager.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other components.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and its internal standard.
Data Presentation
The following table summarizes the typical quantitative performance of a validated UPLC-MS/MS method for this compound in dried blood spots.
| Parameter | Result |
| Linearity (µM) | 0.005 - 25.0 |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-Assay Precision (%CV) | < 15% |
| Inter-Assay Precision (%CV) | < 15% |
| Recovery (%) | 85 - 115% |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity, typically in the low nM range. |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to data analysis.
Troubleshooting & Optimization
Troubleshooting peak tailing in N-Isovaleroylglycine GC-MS analysis.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-Isovaleroylglycine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC-MS and why is it a problem?
A1: In an ideal GC-MS chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is a distortion where the peak's back half is broader than the front half.[1] This asymmetry can lead to inaccurate peak integration and reduced resolution between closely eluting compounds, compromising both qualitative and quantitative analysis.[2][3]
Q2: I'm observing peak tailing specifically for my this compound peak. What are the likely causes?
A2: this compound contains a carboxylic acid and an amide group, making it a polar compound.[4] Peak tailing for polar analytes is often caused by chemical interactions with active sites within the GC system.[5][6] These active sites can be exposed silanol groups on the GC column, contamination in the injector liner, or other reactive surfaces.[3][7] Inadequate derivatization of the polar functional groups is another major cause of peak tailing for this compound.
Q3: Can my injection technique contribute to peak tailing?
A3: Yes, the injection technique is a critical factor. Overloading the column by injecting too much sample or a sample that is too concentrated can lead to peak distortion, including tailing.[8] For splitless injections, issues such as an incorrect initial oven temperature relative to the solvent's boiling point can also cause poor peak shape for early eluting peaks.[2][9]
Q4: How do I know if my peak tailing is severe enough to require troubleshooting?
A4: A common metric to evaluate peak shape is the tailing factor or asymmetry factor (As). A value greater than 1.5 typically indicates that the peak tailing is significant enough to warrant investigation.[3] For regulated analyses, specific criteria for peak symmetry are often defined in pharmacopeial methods.
Q5: Is derivatization necessary for the GC-MS analysis of this compound?
A5: Yes, derivatization is highly recommended for analyzing polar compounds like this compound by GC-MS.[10][11] Derivatization, typically through silylation to create a trimethylsilyl (TMS) derivative, blocks the polar carboxyl and amide groups.[11][12] This process increases the compound's volatility and reduces its potential for unwanted interactions with active sites in the GC system, resulting in improved peak shape and sensitivity.[10]
Troubleshooting Guide
Peak tailing in the GC-MS analysis of this compound can be systematically addressed by examining potential causes, starting from the most common and easily correctable issues.
Step 1: Evaluate the Chromatogram
The first step is to determine if the peak tailing is affecting all peaks or just specific ones.
-
All peaks are tailing: This usually points to a physical or mechanical issue in the GC system.[2][6]
-
Only the this compound peak (and other polar analytes) are tailing: This suggests a chemical interaction between the analyte and the GC system.[5][6]
Step 2: Address Universal Peak Tailing
If all peaks in your chromatogram are exhibiting tailing, investigate the following physical and mechanical aspects of your GC system.
| Potential Cause | Recommended Action | Acceptance Criteria |
| Poor Column Installation | Re-install the GC column according to the manufacturer's instructions for your specific inlet.[2][13] | Column positioned at the correct height in the inlet and detector. |
| Improper Column Cut | Trim 5-10 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, square cut.[3][14] | A 90-degree, clean cut with no jagged edges or silica shards when viewed under magnification.[14] |
| Leaks in the System | Check for leaks at the injector, detector, and gas line connections using an electronic leak detector. | No leaks detected. |
| Dead Volume | Ensure all fittings and connections are properly made to minimize any unswept volumes.[2][15] | Tight connections with no gaps. |
Step 3: Address Analyte-Specific Peak Tailing
If only the this compound peak and other polar compounds are tailing, focus on chemical interactions and the sample itself.
| Potential Cause | Recommended Action | Acceptance Criteria |
| Active Sites in the Injector | Replace the injector liner with a new, deactivated liner.[3][15] Perform routine inlet maintenance, including replacing the septum and O-ring.[9] | A clean, inert liner is installed. |
| Column Contamination/Degradation | Trim 10-20 cm from the front of the column.[3] If tailing persists, the column may be irreversibly damaged and require replacement.[9] | Improved peak shape after trimming. |
| Inadequate Derivatization | Ensure complete derivatization of this compound. Optimize the derivatization reaction conditions (reagent volume, temperature, and time). | Symmetrical peak shape for the derivatized analyte. |
| Solvent-Phase Polarity Mismatch | Ensure the polarity of the injection solvent is compatible with the stationary phase of the GC column.[9] | The solvent should effectively wet the stationary phase.[16] |
| Sample Overload | Reduce the injection volume or dilute the sample.[8] | Peak shape improves with reduced sample amount. |
Experimental Protocols
Protocol 1: GC Column Trimming
Objective: To remove the contaminated front section of the GC column, which is a common source of active sites.
Methodology:
-
Cool Down and Vent: Cool the injector and oven to room temperature. If connected to a mass spectrometer, follow the appropriate procedure for venting.
-
Turn Off Gas: Turn off the carrier gas flow.
-
Remove Column: Carefully unscrew the column fitting from the injection port.
-
Trim the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, score the column approximately 10-20 cm from the inlet end.[1] Gently snap the column at the score.
-
Inspect the Cut: Examine the cut end with a magnifier to ensure it is a clean, square cut with no jagged edges.[1][14] A poor cut can itself cause peak tailing.[14]
-
Reinstall Column: Reinstall the column into the injection port at the correct depth.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and thoroughly check for leaks around the fitting.
-
System Equilibration: Bring the system back to operating temperatures and allow it to stabilize before analysis.
Protocol 2: this compound Derivatization (Silylation)
Objective: To chemically modify the polar functional groups of this compound to increase its volatility and reduce peak tailing.
Methodology:
Note: This is a general protocol and may need optimization for your specific sample matrix and concentration.
-
Sample Preparation: Evaporate a measured aliquot of the sample extract to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of a suitable silylation agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of a solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, inject an appropriate volume of the derivatized sample into the GC-MS.
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Derivatization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. This compound | C7H13NO3 | CID 546304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. GC Troubleshooting—Tailing Peaks [restek.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, TMS derivative [webbook.nist.gov]
- 13. Help needed in troubleshooting the tailing peak - Chromatography Forum [chromforum.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: N-Isovaleroylglycine Detection by MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of tandem mass spectrometry (MS/MS) parameters for the detection of N-Isovaleroylglycine.
FAQs: Optimizing MS/MS Parameters
Q1: What are the initial MS/MS parameters I should use for this compound detection?
A1: For initial method development, it is recommended to start with the following parameters for the detection of this compound in positive ion mode. The precursor ion will be the protonated molecule [M+H]⁺. Given the molecular weight of this compound is 159.18 g/mol , the precursor ion to monitor will have an m/z of approximately 160.2.
Based on the fragmentation of similar acylglycines, two primary product ions are expected. The most common fragmentation occurs at the amide bond, resulting in the loss of the glycine moiety or fragmentation within the isovaleryl group. A key product ion for derivatized isovalerylglycine has been reported at m/z 132. While this is for a butyl-ester derivative, it suggests fragmentation within the isovaleryl portion is significant. Another likely product ion results from the neutral loss of the isovaleryl group.
The following table summarizes the recommended starting parameters for Multiple Reaction Monitoring (MRM).
| Parameter | Value | Description |
| Precursor Ion (Q1) | m/z 160.2 | [M+H]⁺ of this compound |
| Product Ion (Q3) - 1 | m/z 76.1 | [Glycine+H]⁺ |
| Product Ion (Q3) - 2 | m/z 86.1 | Fragment from isovaleryl group |
| Dwell Time | 50-100 ms | Time spent acquiring data for each transition |
Q2: How do I optimize the collision energy (CE) for this compound?
A2: Collision energy is a critical parameter for achieving optimal fragmentation and sensitivity. The ideal CE will vary between different mass spectrometer models. A collision energy optimization experiment should be performed by infusing a standard solution of this compound and monitoring the intensity of the product ions at varying CE values.
Experimental Protocol: Collision Energy Optimization
-
Prepare a Standard Solution: Prepare a 1-10 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the Standard: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set Up the MS Method: Create a method to monitor the precursor ion (m/z 160.2) and the expected product ions.
-
Ramp the Collision Energy: Program the instrument to ramp the collision energy across a range of values (e.g., 5 to 50 eV in 2-3 eV increments).
-
Analyze the Data: Plot the intensity of each product ion as a function of the collision energy. The optimal CE for each transition is the value that yields the highest signal intensity.
Problem 3: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Matrix Effects from Urine | Optimize the sample preparation method to remove interfering substances. Solid-phase extraction (SPE) can be effective. [1]Using a stable isotope-labeled internal standard for this compound can help compensate for matrix effects. [2] |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler method. Inject blank samples between analytical runs to assess carryover. |
| Leaks in the LC System | Inspect all connections for any signs of leakage. |
Experimental Protocols
Urine Sample Preparation for this compound Analysis
A simple "dilute-and-shoot" method can be a starting point, but for improved accuracy and to minimize matrix effects, a solid-phase extraction (SPE) is recommended.
-
Sample Pre-treatment: Centrifuge the urine sample at 10,000 x g for 10 minutes to remove particulate matter.
-
Dilution: Dilute the supernatant 1:1 with an aqueous solution containing a stable isotope-labeled internal standard.
-
Acidification: Acidify the sample to a pH of ~3 with formic acid.
-
Solid-Phase Extraction (Optional but Recommended):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with an acidic aqueous solution (e.g., 0.1% formic acid in water) to remove salts and polar interferences.
-
Wash with a non-polar solvent like hexane to remove lipids.
-
Elute the this compound with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
This guide provides a comprehensive starting point for developing and troubleshooting a robust method for the detection of this compound by MS/MS. Remember that optimal parameters can be instrument-specific, and empirical optimization is always recommended for the best performance.
References
Reducing matrix effects in urinary N-Isovaleroylglycine analysis.
Technical Support Center: Urinary N-Isovaleroylglycine Analysis
Welcome to the technical support center for the analysis of this compound in urine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in urinary this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in urine important?
A1: this compound is an acylglycine, a metabolite of the amino acid leucine.[1] Its accumulation in urine is a key biomarker for the diagnosis of Isovaleric Acidemia, an inborn error of leucine metabolism.[2][3] Accurate quantification in urine is crucial for the diagnosis and monitoring of this disorder.[4][5]
Q2: What are matrix effects and how do they affect the analysis of this compound in urine?
A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds in the sample matrix.[6][7] In urinary analysis, high concentrations of salts, urea, and other endogenous compounds can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[8][9][10] This can result in inaccurate and unreliable quantification.[6][7]
Q3: How can I detect the presence of matrix effects in my assay?
A3: Two common methods for detecting matrix effects are the post-extraction spike method and the post-column infusion method.[11] The post-extraction spike method compares the analyte's signal in a clean solvent to its signal in a spiked blank matrix extract.[11] The post-column infusion method involves infusing a constant flow of the analyte into the mass spectrometer while injecting a blank matrix extract; any signal deviation indicates the presence of matrix effects at that retention time.[11][12]
Q4: What is the most recommended method to compensate for matrix effects in this compound analysis?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution analysis is widely considered the gold standard for correcting matrix effects.[4][6][7] A SIL-IS, such as N-Isovalerylglycine-d9, has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way.[7][13] This allows for accurate correction of any signal suppression or enhancement.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape or Tailing for this compound | - Interaction with metal surfaces in the HPLC system. - Suboptimal mobile phase pH. - Column degradation. | - Use a metal-free or PEEK-lined column and tubing.[14] - Adjust the mobile phase pH to ensure this compound is in a single ionic state. - Replace the analytical column. |
| High Variability in Quantitative Results | - Inconsistent matrix effects between samples.[8] - Inadequate sample cleanup. - Instability of the analyte during sample processing. | - Employ a stable isotope-labeled internal standard (e.g., N-Isovalerylglycine-d9).[4][13] - Optimize the sample preparation method (e.g., Solid Phase Extraction) to remove interfering compounds.[7] - Ensure consistent timing and temperature during sample preparation steps.[15] |
| Low Analyte Recovery / Significant Ion Suppression | - Co-elution with highly abundant matrix components (e.g., urea, salts).[8][12] - Inefficient extraction from the urine matrix. | - Improve chromatographic separation to resolve this compound from interfering peaks.[16] - Implement a more rigorous sample cleanup method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[17] - Dilute the urine sample to reduce the concentration of matrix components, though this may impact sensitivity.[16][18][19] |
| Inconsistent Internal Standard Performance | - The chosen internal standard is not a true stable isotope-labeled analog. - Degradation of the internal standard. | - Use a high-purity, stable isotope-labeled internal standard for this compound (e.g., N-Isovalerylglycine-d9).[13] - Check the stability and storage conditions of the internal standard solution.[13] |
Experimental Protocols
Protocol 1: Sample Preparation using Dilute-and-Shoot
This is a rapid method suitable for initial screening but may be prone to significant matrix effects.
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 30 seconds to ensure homogeneity.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet any particulate matter.[20]
-
In a clean microcentrifuge tube, mix 50 µL of the urine supernatant with 450 µL of an internal standard solution (containing N-Isovalerylglycine-d9 in 2% acetonitrile/water).
-
Vortex the mixture for 10 seconds.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
This method provides a cleaner extract, significantly reducing matrix effects.
-
Sample Pre-treatment: To 250 µL of urine, add 25 µL of the internal standard solution (N-Isovalerylglycine-d9). Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0).
-
SPE Cartridge Conditioning: Condition a mixed-mode strong anion exchange SPE cartridge (e.g., 60 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.02 N HCl, followed by 1 mL of 20% methanol to remove interfering compounds.
-
Elution: Elute the this compound and the internal standard with 1 mL of 60:40 acetonitrile:methanol containing 5% strong ammonia solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the impact of different sample preparation methods on the recovery and matrix effect for this compound analysis.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) | Notes |
| Dilute-and-Shoot (1:10) | 95 - 105 | 40 - 70 (Ion Suppression) | < 15 | Simple and fast, but significant matrix effects can lead to lower sensitivity and accuracy.[18][19] |
| Liquid-Liquid Extraction (LLE) | 85 - 95 | 80 - 95 (Reduced Suppression) | < 10 | Good for removing salts and polar interferences. |
| Solid Phase Extraction (SPE) | 90 - 105 | 90 - 110 (Minimal Effect) | < 5 | Provides the cleanest extracts, minimizing matrix effects and improving reproducibility.[7] |
| Stable Isotope Dilution | Not Applicable | Corrected | < 5 | Considered the most accurate method as the SIL-IS co-elutes and experiences the same matrix effects, providing reliable correction.[4][21] |
Data presented is a generalized representation based on typical outcomes in urinary metabolomics.
Visualizations
Caption: A workflow for minimizing matrix effects in urinary this compound analysis.
Caption: A decision tree for troubleshooting matrix effects in urinary analysis.
References
- 1. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. harvest.usask.ca [harvest.usask.ca]
- 18. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]
- 21. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the recovery of N-Isovaleroylglycine during sample prep.
Welcome to the technical support center for N-Isovaleroylglycine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is an N-acylglycine, a metabolite that can serve as a biomarker for certain metabolic disorders, such as isovaleric acidemia.[1][2] Accurate quantification is crucial for diagnostic and research purposes, making efficient recovery during sample preparation a critical step.
Q2: What are the common challenges in recovering this compound?
Low recovery of this compound can stem from several factors, including:
-
Suboptimal extraction technique: The choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can significantly impact recovery.
-
Inappropriate solvent selection: The polarity of the extraction solvent must be well-matched to this compound.
-
Incorrect pH: The pH of the sample can affect the ionization state and, consequently, the extraction efficiency of this compound.
-
Matrix effects: Co-eluting substances from the biological matrix (e.g., urine, plasma) can interfere with ionization and lead to inaccurate quantification.[3][4][5][6]
-
Analyte degradation: this compound may be susceptible to degradation if samples are not handled and stored properly.[7]
-
Incomplete derivatization (for GC-MS analysis): Incomplete conversion of this compound to its volatile derivative will result in poor analytical response.[8]
Q3: Which is better for this compound recovery: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE can be effective for extracting acylglycines. A comparative study on urinary organic acids, including acylglycines, showed that SPE may offer slightly higher mean recovery (84.1%) compared to LLE (77.4%).[9] However, the optimal choice depends on the specific sample matrix, available resources, and desired throughput.
Troubleshooting Guide
This guide addresses common issues encountered during this compound sample preparation.
Low Recovery
Problem: The recovery of this compound is consistently below the acceptable range (typically 80-120%).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Extraction Solvent (LLE) | This compound is a moderately polar compound. For LLE, consider using solvents like ethyl acetate or a mixture of diethyl ether and ethyl acetate.[2] If recovery is low, experiment with solvents of slightly different polarities. Ensure a high enough solvent-to-sample ratio (e.g., 7:1) to maximize partitioning.[10] |
| Incorrect pH during Extraction | This compound has a carboxylic acid group. To ensure it is in its neutral, more organic-soluble form during LLE, acidify the sample to a pH at least 2 units below its pKa. For SPE using an anion exchange mechanism, the pH should be adjusted to ensure the analyte is charged.[11][12][13] |
| Inefficient Elution (SPE) | If using SPE, ensure the elution solvent is strong enough to displace this compound from the sorbent. For reversed-phase SPE, a higher percentage of organic solvent in the elution buffer is needed. For ion-exchange SPE, a change in pH or ionic strength of the elution buffer is required. Consider using multiple, smaller elution volumes for better recovery.[14][15] |
| Analyte Breakthrough (SPE) | The analyte may not be retained on the SPE cartridge during sample loading. This can be due to an incorrect pH, overloading the cartridge, or too fast of a flow rate. Ensure proper sample pretreatment and control the flow rate during loading.[16] |
| Matrix Effects | Components in the biological matrix can suppress or enhance the ionization of this compound in LC-MS/MS analysis, leading to apparent low recovery.[3][4][5][6] To mitigate this, improve sample cleanup (e.g., using a more selective SPE sorbent), dilute the sample extract, or use a stable isotope-labeled internal standard.[17][18] |
| Incomplete Derivatization (GC-MS) | For GC-MS analysis, incomplete derivatization is a common cause of low signal. Optimize the reaction conditions, including temperature, time, and reagent concentration.[8] Ensure the sample extract is completely dry before adding the derivatizing agent, as moisture can inhibit the reaction. |
| Sample Adsorption | This compound may adsorb to glass or plastic surfaces, especially at low concentrations. Consider using silanized glassware or low-binding microcentrifuge tubes. |
| Improper Storage | Store this compound stock solutions and samples at -20°C or -80°C to minimize degradation.[17] Avoid repeated freeze-thaw cycles.[7] |
Quantitative Data Summary
The following table summarizes recovery data for acylglycines from a comparative study of extraction methods from urine. While not specific to this compound, it provides a general expectation of recovery for this class of compounds.
| Extraction Method | Mean Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | 84.1 | [9] |
| Liquid-Liquid Extraction (LLE) | 77.4 | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Urine
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 2000 x g for 10 minutes to remove particulates.
-
Transfer 1 mL of the supernatant to a clean glass tube.
-
-
Internal Standard Spiking:
-
Add a known amount of a suitable internal standard (e.g., deuterated this compound).
-
-
Acidification:
-
Adjust the pH of the urine sample to ~1-2 by adding 6 M HCl dropwise.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.
-
-
Drying:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase for LC-MS/MS).
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
-
SPE Cartridge Selection:
-
Choose a mixed-mode anion exchange or a polymeric reversed-phase SPE cartridge.
-
-
Conditioning:
-
Wash the cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Equilibration:
-
Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., phosphate buffer at a pH that ensures the analyte is charged for ion exchange).
-
-
Sample Loading:
-
Pre-treat the plasma sample by protein precipitation (e.g., add 3 volumes of cold acetonitrile, vortex, and centrifuge).
-
Dilute the supernatant with the equilibration buffer.
-
Load the diluted supernatant onto the SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interfering compounds. For reversed-phase, this might be a low percentage of organic in water. For ion exchange, this would be a buffer of a specific pH and low ionic strength.
-
-
Elution:
-
Elute the this compound with a strong solvent. For reversed-phase, this will be a high percentage of organic solvent (e.g., methanol or acetonitrile). For ion exchange, this will be a buffer with a pH that neutralizes the analyte or a high ionic strength buffer.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
Caption: General workflow for this compound sample preparation and analysis.
Caption: A logical approach to troubleshooting low recovery of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choosing analyses conditions to get matrix effect free? – Kruve lab [kruvelab.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor linearity in N-Isovaleroylglycine calibration curves.
Welcome to the technical support center for N-Isovaleroylglycine analysis. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address challenges encountered during the quantification of this compound, with a specific focus on achieving and maintaining calibration curve linearity.
Troubleshooting Poor Linearity in this compound Calibration Curves
Poor linearity in calibration curves is a common issue in the quantitative analysis of this compound by LC-MS/MS and GC-MS. This guide provides a systematic approach to identifying and resolving the root causes of non-linear responses.
Initial Assessment
Before delving into extensive troubleshooting, a thorough initial assessment of the calibration curve data is essential.
Table 1: Initial Data Assessment Checklist
| Parameter to Evaluate | Recommended Action | Potential Indication if Aberrant |
| Correlation Coefficient (r²) | Ensure r² is typically ≥0.995. | A value below this threshold suggests significant deviation from linearity. |
| Residuals Plot | Plot the residuals (the difference between the observed and predicted values) against the concentration. | A random scatter around zero indicates a good fit. A clear pattern (e.g., U-shape, inverted U-shape) suggests non-linearity, incorrect weighting, or the presence of outliers. |
| Individual Calibrator Accuracy | Back-calculate the concentration of each calibrator using the regression equation. | Deviations of >15-20% from the nominal concentration, particularly at the high or low end of the curve, indicate a problem. |
| Visual Inspection of the Curve | Examine the shape of the calibration curve. | A plateau at higher concentrations may indicate detector or ionization saturation. A curve that bends upwards or downwards could suggest complex matrix effects or issues with the internal standard. |
Troubleshooting Workflow
The following workflow provides a step-by-step approach to diagnosing the cause of poor linearity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linearity in this compound calibration curves?
A1: The most frequent causes of poor linearity can be categorized as follows:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to a non-linear response.[1]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a loss of linearity at the upper end of the calibration curve.
-
Ion Source Saturation/Ion Suppression: Similar to detector saturation, the electrospray ionization (ESI) source can become saturated at high analyte concentrations, leading to a non-proportional response.
-
Inappropriate Internal Standard (IS): An ideal internal standard should co-elute with the analyte and experience similar matrix effects. If a non-ideal IS is used, it may not adequately compensate for variations in sample preparation and instrument response. The use of a stable isotope-labeled (SIL) internal standard, such as N-Isovalerylglycine-d9, is highly recommended to mitigate these issues.[2]
-
Analyte Stability: this compound may be unstable during sample collection, storage, or preparation, leading to inconsistent results.
-
Calibration Range: Attempting to cover an excessively wide dynamic range can often lead to non-linearity at the extremes.
-
Isomeric Interference: Co-elution with isomeric compounds, such as 2-methylbutyrylglycine, can interfere with accurate quantification if the chromatographic separation is inadequate.[3]
Q2: My calibration curve is non-linear at the higher concentrations. What should I do?
A2: Non-linearity at the upper end of the curve is often due to detector or ion source saturation. Here are some steps to address this:
-
Dilute Upper Calibrators: Prepare additional calibration standards at the higher concentrations by diluting the highest standard. This can help determine if the issue is concentration-dependent.
-
Reduce Injection Volume: A smaller injection volume will introduce less analyte into the mass spectrometer, potentially avoiding saturation.
-
Optimize MS/MS Parameters: For triple quadrupole instruments, consider using a less abundant product ion for quantification at higher concentrations.
-
Narrow the Calibration Range: If the high concentration levels are not physiologically relevant for your study, consider narrowing the calibration range.
-
Use a Non-Linear Regression Model: If the non-linearity is reproducible and well-defined, a quadratic or other non-linear regression model may be appropriate. However, this should be justified and thoroughly validated.
Q3: Can I use a non-linear regression model for my calibration curve?
A3: Yes, a non-linear regression model (e.g., quadratic) can be used, but it should be applied with caution and proper validation. A non-linear fit may be appropriate if the non-linearity is inherent to the analytical method and is consistently observed. When using a non-linear model, it is crucial to:
-
Have a sufficient number of calibration points (a minimum of 6-8 is recommended).
-
Demonstrate that the chosen model provides a better fit to the data than a linear model, often by examining the residuals.
-
Validate the accuracy and precision of the assay using the non-linear model.
It is generally preferable to first attempt to optimize the analytical method to achieve linearity before resorting to a non-linear model.
Q4: How can I assess and mitigate matrix effects?
A4: Matrix effects can be evaluated using the following methods:
-
Post-Column Infusion: A constant flow of this compound is infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. A suppression or enhancement of the signal at the retention time of the analyte indicates the presence of matrix effects.
-
Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix. The ratio of these responses (matrix factor) indicates the degree of ion suppression or enhancement.[1]
To mitigate matrix effects:
-
Optimize Sample Preparation: Improve the sample cleanup process to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.
-
Improve Chromatographic Separation: Modify the LC or GC method to separate this compound from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and is affected similarly by the matrix.[2]
Q5: What are the key considerations for preparing reliable this compound calibration standards?
A5: The accuracy of your calibration curve is fundamentally dependent on the quality of your standards. Key considerations include:
-
Purity of the Reference Standard: Use a well-characterized reference standard of known purity.
-
Accurate Weighing: Use a calibrated analytical balance and appropriate weighing techniques.
-
Solvent Selection: Ensure this compound is fully soluble and stable in the chosen solvent. Methanol and DMSO are commonly used.
-
Stock and Working Solution Stability: Evaluate the stability of your stock and working solutions under the intended storage conditions (e.g., -20°C or -80°C). Prepare fresh working solutions regularly. N-Isovalerylglycine-d9 solutions are reported to be stable for at least 6 months at -80°C.[2]
-
Matrix Matching: Whenever possible, prepare your calibration standards in the same biological matrix as your samples (e.g., analyte-free plasma or urine) to mimic the matrix effects.
-
Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are starting points for LC-MS/MS and GC-MS analysis of this compound. These should be optimized and validated for your specific instrumentation and application.
LC-MS/MS Method for this compound in Human Plasma (Starting Point)
This protocol is adapted from methods for similar acylglycines in plasma and should be optimized.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., N-Isovalerylglycine-d9).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]⁺ m/z 160.1 -> Product ion m/z 86.1
-
This compound-d9 (IS): Precursor ion [M+H]⁺ m/z 169.1 -> Product ion m/z 95.1
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximal signal intensity.
GC-MS Method for this compound in Human Urine (Established Method)
This protocol is based on established methods for acylglycine analysis in urine and involves derivatization.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 100 µL of urine, add the internal standard (e.g., N-Isovalerylglycine-d9).
-
Acidify the sample with 1 M HCl.
-
Extract the acylglycines with two portions of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under nitrogen.
-
Derivatize the residue by adding a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.
-
Heat the mixture at 60-80°C for 30-60 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
2. Gas Chromatography Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
-
Ions to Monitor (for the di-TMS derivative):
-
This compound: Target ions specific to its fragmentation pattern (e.g., m/z 158, 230).
-
This compound-d9 (IS): Corresponding shifted ions.
-
Disclaimer: The provided protocols are intended as a starting point. It is essential to optimize and validate these methods for your specific instrumentation, matrices, and analytical requirements.
References
Preventing degradation of N-Isovaleroylglycine in biological samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-Isovaleroylglycine in biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
A1: this compound is an acylglycine that serves as a key biomarker for the inborn error of metabolism known as isovaleric acidemia. This condition results from a deficiency in the enzyme isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleric acid, which is then conjugated with glycine to form this compound for excretion. Accurate measurement of this compound is crucial for the diagnosis and monitoring of this disorder.[1][2] Degradation of this compound in urine or plasma samples post-collection can lead to inaccurate quantification, potentially resulting in misdiagnosis or improper disease management.
Q2: What are the primary mechanisms of this compound degradation in biological samples?
A2: The primary degradation pathways for N-acylglycines like this compound in biological samples are enzymatic hydrolysis and changes in pH. Endogenous enzymes, such as proteases and amidases present in plasma and urine, can cleave the amide bond linking isovaleric acid and glycine. Additionally, extreme pH conditions can catalyze the hydrolysis of this bond. Therefore, proper and prompt sample processing and storage are critical to minimize these degradation processes.
Q3: What are the recommended immediate handling and processing steps after collecting urine or plasma samples?
A3: Immediate and proper handling is crucial to prevent the degradation of this compound. For urine samples, it is recommended to collect them in a container without preservatives.[3] For plasma, blood should be collected in tubes containing an anticoagulant like EDTA. Following collection, samples should be processed as quickly as possible. If immediate analysis is not possible, samples should be placed on ice and centrifuged in a refrigerated centrifuge to separate plasma or cellular debris in urine. The resulting supernatant (plasma or cleared urine) should then be frozen.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound, providing potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels in a known positive sample. | Sample degradation due to improper storage. | Ensure samples are frozen immediately after collection and processing. For long-term storage, maintain a temperature of -80°C.[4][5] Avoid prolonged periods at room temperature or 4°C.[4] |
| Multiple freeze-thaw cycles. | Aliquot samples into smaller volumes before freezing to avoid repeated thawing of the entire sample. While some biomarkers are stable for a few freeze-thaw cycles, it is best practice to minimize them.[6][7][8][9][10] | |
| Incorrect sample collection. | For urine, use a clean-catch midstream sample. For plasma, ensure proper mixing with the anticoagulant to prevent clotting. | |
| High variability in results between replicate analyses of the same sample. | Inconsistent sample preparation. | Follow a standardized and validated sample preparation protocol for all samples. Ensure accurate and consistent pipetting. |
| Instrument instability. | Calibrate the mass spectrometer before each run and monitor system suitability throughout the analysis. | |
| Carryover from a previous high-concentration sample. | Implement a rigorous wash protocol for the injection port and analytical column between samples. Inject a blank sample after a high-concentration sample to check for carryover.[11] | |
| Poor peak shape (tailing, splitting, or broadening) in LC-MS/MS analysis. | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate. Ensure the pH of the mobile phase is appropriate for the analyte. |
| Column contamination or degradation. | Use a guard column to protect the analytical column.[12] If peak shape deteriorates, flush the column according to the manufacturer's instructions or replace it.[13] | |
| Matrix effects from the biological sample. | Employ effective sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[14] | |
| Unexpected peaks or high background noise in the chromatogram. | Contamination of reagents or solvents. | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.[12] |
| Contamination from sample collection or processing tubes. | Use high-quality, sterile collection and storage tubes. | |
| In-source fragmentation or presence of interfering isobaric compounds. | Optimize mass spectrometer source conditions to minimize in-source fragmentation. Develop a highly selective MRM transition for this compound. |
Sample Stability Data
The stability of this compound is critical for accurate quantification. Below is a summary of recommended storage conditions based on available data for acylglycines and other urinary biomarkers.
| Sample Type | Storage Temperature | Duration | Recommendation |
| Urine | Room Temperature (~20-25°C) | > 8 hours | Not Recommended. Significant degradation of some metabolites observed.[15] |
| Refrigerated (4°C) | Up to 9 days | Acceptable for short-term storage. [3] Some studies on other urinary biomarkers show stability for up to 24-48 hours.[4] | |
| Frozen (-20°C) | Long-term | Good. Provides stability for extended periods. | |
| Frozen (-80°C) | Up to 416 days | Preferred for long-term storage. Offers the best preservation of the analyte.[3][4][5] | |
| Plasma | Room Temperature (~20-25°C) | > 2 hours | Not Recommended. High potential for enzymatic degradation. |
| Refrigerated (4°C) | Up to 24 hours | Acceptable for short-term storage prior to freezing. Prompt processing is still advised. | |
| Frozen (-20°C) | Long-term | Good. Suitable for long-term storage. | |
| Frozen (-80°C) | Long-term | Preferred for long-term storage. Ensures maximal stability. |
Experimental Protocols
Protocol 1: Urine Sample Collection and Stabilization
-
Collection: Collect a mid-stream urine sample in a sterile, preservative-free container.
-
Initial Handling: If not processed immediately, place the sample on ice or in a refrigerator at 4°C.
-
Centrifugation: Within 2 hours of collection, centrifuge the urine sample at 2,000 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Aliquoting: Carefully transfer the supernatant to new, clearly labeled polypropylene tubes. It is recommended to create multiple smaller aliquots to avoid freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -80°C until analysis.
Protocol 2: Plasma Sample Collection and Stabilization
-
Collection: Draw whole blood into a collection tube containing EDTA as an anticoagulant.
-
Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.
-
Initial Handling: Place the blood tube on ice immediately after collection.
-
Centrifugation: Within 1 hour of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully aspirate the plasma (the upper, yellowish layer) without disturbing the buffy coat or red blood cells. Transfer the plasma into new, clearly labeled polypropylene tubes in small aliquots.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Protocol 3: Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a general workflow. Specific parameters should be optimized for the instrument in use.
-
Sample Preparation:
-
Thaw frozen urine or plasma samples on ice.
-
Vortex the samples gently.
-
To 100 µL of the sample, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform protein precipitation for plasma samples by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:plasma). Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
For urine, a simple dilution may be sufficient, or a solid-phase extraction (SPE) can be performed for cleaner samples.
-
Transfer the supernatant (from plasma) or the diluted/extracted urine to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column. The mobile phase typically consists of a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol with the same additive.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Caption: Recommended workflow for biological sample handling.
Caption: Potential degradation pathways for this compound.
Caption: Logical flow for troubleshooting inaccurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. The isolation and identification of N-isovalerylglycine from urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. childrensmn.org [childrensmn.org]
- 4. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Freeze-Thaw Cycles on Circulating Inflammation Marker Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. agilent.com [agilent.com]
- 14. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing derivatization efficiency for N-Isovaleroylglycine.
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the derivatization of N-Isovaleroylglycine (IVG) for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is derivatization necessary for its analysis?
This compound is an N-acylglycine and a key biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder of leucine metabolism. For GC-MS analysis, derivatization is essential because IVG, like other organic acids, is a polar compound with low volatility. The derivatization process replaces active hydrogen atoms (on the carboxylic acid and amide groups) with non-polar groups, increasing the molecule's volatility and thermal stability, which is necessary for it to travel through the GC column.[1][2][3]
Q2: What are the most common derivatization methods for this compound?
The most common method is silylation , which introduces a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[1][3]
-
TMS Derivatization: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used. They are highly reactive and their byproducts are volatile, minimizing chromatographic interference.[1] Adding a catalyst like trimethylchlorosilane (TMCS) can increase reactivity, especially for less reactive functional groups.[2]
-
t-BDMS Derivatization: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to form t-BDMS derivatives. These derivatives are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, making them excellent for applications requiring high stability and quantitative accuracy.[1][3]
-
Alkylation: This is an alternative method that can offer advantages such as instantaneous reaction without heating and easy separation of derivatives from the reaction mixture.[4]
Q3: Which is better for IVG analysis: GC-MS or LC-MS/MS?
Both techniques are used.
-
GC-MS is a classic and robust method for analyzing organic acids and acylglycines.[5] It provides excellent chromatographic resolution and extensive, reproducible spectral libraries for compound identification. However, it almost always requires a derivatization step.
-
LC-MS/MS can also be used for the quantitative analysis of acylglycines, sometimes without derivatization.[3] This can simplify sample preparation, but derivatization may still be employed in LC-MS to improve ionization efficiency and sensitivity.[6] The choice often depends on the available instrumentation, sample throughput requirements, and the specific goals of the analysis.
Troubleshooting Guide
This section addresses common problems encountered during the derivatization of this compound.
Q4: My chromatogram shows no peak, or a very small peak, for the IVG derivative. What went wrong?
This is the most common issue and is almost always related to the derivatization reaction conditions.
-
Presence of Moisture: Silylation reagents are extremely sensitive to moisture. Any residual water in the sample, solvent, or glassware will consume the reagent and prevent the derivatization of your analyte. Ensure samples are evaporated to complete dryness (under a stream of nitrogen or by lyophilization) and use anhydrous solvents.[4][7]
-
Insufficient Reagent: A sufficient molar excess of the derivatizing agent is crucial to drive the reaction to completion. A general rule is to use at least a 2:1 molar ratio of the silylating reagent (e.g., BSTFA) to the number of active hydrogens on the analyte.
-
Incomplete Reaction: Derivatization of carboxylic acids and amides can be slower than for alcohols. The reaction may require heating (e.g., 60-80°C) for a period (e.g., 30-60 minutes) to ensure completion.[8][9] You can monitor the reaction's progress by analyzing aliquots at different time points.
-
Reagent Degradation: Silylation reagents degrade upon exposure to air and moisture. If a bottle has been open for a long time or handled improperly, it may have lost its potency. Using a fresh vial or ampule is a reliable troubleshooting step.[10]
Q5: I see multiple peaks for my analyte or many unexpected peaks in the chromatogram. What causes this?
This can be due to incomplete derivatization or the formation of artifacts.
-
Incomplete Derivatization: If not all active sites on the this compound molecule are derivatized, you may see peaks for both the partially and fully derivatized compound. This points back to suboptimal reaction conditions (time, temperature, reagent concentration).[10]
-
Artifact Formation: Silylation reagents can sometimes react with themselves, solvents, or other sample components to form unexpected byproducts, which appear as extra peaks in the chromatogram. Using high-purity reagents and solvents can help minimize this.[11]
Q6: My results are not reproducible. What could be the cause?
Poor reproducibility is often linked to derivative instability or variations in sample preparation.
-
Derivative Instability: TMS derivatives are susceptible to hydrolysis and can degrade over time, especially if exposed to trace moisture.[12] It is best practice to analyze samples as soon as possible after derivatization.[4] Storing derivatized samples at 4°C or -20°C can improve stability if immediate analysis is not possible.[12] For long-term stability, consider using t-BDMS derivatization.[3]
-
Automated vs. Manual Prep: Manual, off-line derivatization can introduce variability between batches. Automated derivatization systems can improve reproducibility by ensuring that all samples are processed under identical conditions and with consistent timing, minimizing the degradation of unstable derivatives.[13]
Quantitative Data & Method Comparison
Choosing the right derivatization strategy is critical. The following table summarizes key characteristics of common approaches for acylglycine analysis.
| Parameter | TMS Silylation (e.g., BSTFA) | t-BDMS Silylation (e.g., MTBSTFA) | Alkylation (e.g., MCF) |
| Primary Reagent | BSTFA or MSTFA (+/- TMCS) | MTBSTFA | Methyl Chloroformate (MCF) |
| Reaction Speed | Fast; often requires heating (e.g., 60-80°C) | Slower; typically requires heating (e.g., 80-100°C) | Instantaneous at room temperature |
| Derivative Stability | Susceptible to hydrolysis; analyze promptly[4][12] | High stability (10,000x > TMS); good for quantitation[1][3] | Derivatives are generally stable[4] |
| Need for Anhydrous Conditions | Critical; highly sensitive to moisture[4] | Critical; highly sensitive to moisture | Can be performed in aqueous solutions[4] |
| Pros | Highly reactive, volatile byproducts, extensive literature | Excellent stability, prominent [M-57]⁺ ion for MS | Fast reaction, no heating, robust, less column damage[4] |
| Cons | Derivative instability, moisture sensitivity | Slower reaction, bulkier reagent | Less common than silylation |
Experimental Protocols
Protocol: Silylation of Urinary this compound for GC-MS Analysis
This protocol provides a general procedure for the extraction and derivatization of IVG from urine using BSTFA.
Materials:
-
Urine sample
-
Internal Standard (e.g., a stable isotope-labeled IVG or similar compound)
-
Ethyl acetate (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]
-
Pyridine (anhydrous) or other suitable solvent (optional)
-
Nitrogen gas for evaporation
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
To a glass tube, add 200 µL of urine.[14]
-
Add an appropriate amount of internal standard.
-
Acidify the sample with a small amount of HCl (e.g., 20 µL of 1M HCl).[8]
-
Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate, vortexing thoroughly for 1 minute, and centrifuging.[14]
-
Carefully transfer the upper organic layer to a clean glass tube or GC vial insert.
-
Repeat the extraction for better recovery and combine the organic layers.[14]
-
-
Drying (Critical Step):
-
Derivatization:
-
To the dried residue, add the derivatization reagent. For example, add 20 µL of anhydrous pyridine (optional, helps with solubility) and 75 µL of BSTFA + 1% TMCS.[8]
-
Tightly cap the vial immediately to prevent moisture from entering.
-
Heat the vial at 70-75°C for 30-60 minutes to complete the reaction.[8]
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. Analyze as soon as possible to prevent derivative degradation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylglycines. the gas chromatograph/mass spectrometric identification and interpretation of their spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 11. youngin.com [youngin.com]
- 12. researchgate.net [researchgate.net]
- 13. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aurametrix.weebly.com [aurametrix.weebly.com]
Technical Support Center: Column Selection for Baseline Separation of N-Acylglycines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of N-acylglycines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for column selection in N-acylglycine analysis?
A1: For a broad range of N-acylglycines, a reversed-phase (RP) C18 column is a robust starting point.[1] These columns separate analytes based on hydrophobicity, which is largely determined by the acyl chain length of the N-acylglycines.[2] For shorter chain and more polar N-acylglycines, a C8 column can also be a suitable choice.[2]
Q2: When should I consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column?
A2: HILIC columns are ideal for separating highly polar and hydrophilic compounds that show little to no retention on traditional reversed-phase columns.[3] If your N-acylglycines of interest are short-chain or have additional polar functional groups, a HILIC column can provide better retention and separation.[4][5] HILIC is considered orthogonal to reversed-phase chromatography, offering a different selectivity that can be advantageous for complex samples.[4]
Q3: Are there specific columns that have been successfully used for N-acylglycine separation?
A3: Yes, several columns have been documented for the successful separation of N-acylglycines. These include:
-
Reversed-Phase:
-
HILIC:
Q4: What are the key mobile phase considerations for N-acylglycine separation?
A4: The mobile phase composition is critical for achieving optimal separation.[8] For reversed-phase chromatography, a typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives.[8][9] For HILIC, the mobile phase is typically high in organic solvent (e.g., >70% acetonitrile) with a smaller amount of aqueous buffer.
Common mobile phase additives include:
-
Ammonium formate or acetate: These are volatile salts compatible with mass spectrometry (MS) detection and help to buffer the mobile phase.[3]
-
Formic acid: This is frequently used to acidify the mobile phase, which can improve peak shape and ionization efficiency in MS.[1][7]
The pH of the mobile phase is a crucial parameter as it affects the ionization state of the N-acylglycines and, consequently, their retention.[8][10]
Q5: Is chiral separation necessary for N-acylglycine analysis?
A5: Most naturally occurring N-acylglycines are not chiral at the glycine moiety unless the acyl chain itself contains a chiral center. However, if you are working with synthetic N-acylglycines or suspect the presence of stereoisomers, chiral chromatography may be necessary.[11][12] Polysaccharide-based chiral stationary phases are often used for such separations.[11]
Troubleshooting Guide
Problem: Poor peak shape (tailing or fronting) for N-acylglycines.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your N-acylglycines to maintain a consistent ionization state.[10]
-
Use a Highly End-capped Column: Select a column with minimal residual silanol activity. Modern, high-purity silica columns are often better in this regard.
-
Mobile Phase Modifiers: The addition of a small amount of a competing base, like triethylamine, can sometimes help, but this is often not compatible with MS detection. Sticking to formic acid or ammonium salts is generally recommended.[1]
-
Sample Solvent: Dissolve your sample in the initial mobile phase to avoid peak distortion.[10]
-
Problem: Insufficient retention of short-chain N-acylglycines on a reversed-phase column.
-
Possible Cause: The analytes are too polar for the stationary phase.
-
Solution:
-
Decrease the Organic Content: Lower the percentage of acetonitrile or methanol in your mobile phase.
-
Switch to a More Retentive Column: Consider a polar-embedded or an aqueous-stable C18 column designed for better retention of polar compounds.
-
Employ HILIC: This is the most effective solution for very polar analytes. A HILIC column will provide significant retention for these compounds.
-
Problem: Co-elution of isomeric or isobaric N-acylglycines.
-
Possible Cause: The selected column and mobile phase do not provide enough selectivity to resolve compounds with the same mass and similar structure.
-
Solution:
-
Optimize the Mobile Phase: Systematically vary the organic solvent (e.g., methanol vs. acetonitrile), the pH, and the buffer concentration to alter selectivity.[13][14]
-
Change the Stationary Phase: Switch to a column with a different chemistry. For example, a phenyl-hexyl column offers different selectivity compared to a C18 due to pi-pi interactions.[15] If using reversed-phase, trying a HILIC column (or vice versa) can provide the necessary orthogonality to separate the isomers.[4]
-
Adjust the Temperature: Changing the column temperature can affect the thermodynamics of the separation and sometimes improve resolution.
-
Reduce the Flow Rate or Use a Longer Column: This can increase the efficiency of the separation and may lead to baseline resolution.[16]
-
Problem: Drifting retention times.
-
Possible Cause: Lack of column equilibration, changes in mobile phase composition, or column degradation.
-
Solution:
-
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting your sample, especially when using gradient elution.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the organic solvent.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample that might lead to degradation.[2]
-
Check for Leaks: Ensure there are no leaks in the HPLC system.
-
Quantitative Data Summaries
Table 1: Recommended Columns for N-Acylglycine Separation
| Chromatography Mode | Column Type | Typical Dimensions | Particle Size (µm) | Key Characteristics |
| Reversed-Phase | C18 | 2.1-4.6 mm x 50-250 mm | 1.7-5 | Good retention for a wide range of N-acylglycines.[1][15] |
| Reversed-Phase | C8 | 2.1-4.6 mm x 50-250 mm | 3-5 | Less hydrophobic than C18, suitable for medium to long-chain N-acylglycines.[2] |
| HILIC | Amide, Penta-HILIC | 2.1-4.6 mm x 100-150 mm | 1.7-5 | Excellent retention for polar, short-chain N-acylglycines.[5][7] |
| Chiral | Polysaccharide-based | 2.1-4.6 mm x 150-250 mm | 3-5 | For the separation of N-acylglycine stereoisomers.[11] |
Table 2: Typical Mobile Phase Compositions
| Chromatography Mode | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Typical Gradient Profile |
| Reversed-Phase | Water + 0.1% Formic Acid or 10 mM Ammonium Formate/Acetate | Acetonitrile or Methanol + 0.1% Formic Acid | Start with a high percentage of A, ramp up to a high percentage of B.[1][2] |
| HILIC | Water/Acetonitrile (e.g., 95:5) + 10 mM Ammonium Formate/Acetate | Acetonitrile | Start with a high percentage of B, ramp up to a higher percentage of A.[7][17] |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC-MS/MS Method
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: Re-equilibrate at 5% B
-
-
Injection Volume: 5 µL.
-
Detection: ESI-MS/MS in negative ion mode.
Protocol 2: HILIC-MS/MS Method for Polar N-Acylglycines
-
Column: Amide or Penta-HILIC, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 70% B
-
10-12 min: 70% to 50% B
-
12-14 min: Hold at 50% B
-
14-14.1 min: 50% to 95% B
-
14.1-20 min: Re-equilibrate at 95% B
-
-
Injection Volume: 5 µL.
-
Detection: ESI-MS/MS in negative ion mode.
Visualizations
Caption: A workflow for selecting the appropriate HPLC column.
Caption: A logical workflow for troubleshooting separation problems.
Caption: An overview of the N-acylglycine analysis workflow.
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. mdpi.com [mdpi.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. HPLC 疑難排解指南 [sigmaaldrich.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. mastelf.com [mastelf.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. molnar-institute.com [molnar-institute.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Determination of glycine in biofluid by hydrophilic interaction chromatography coupled with tandem mass spectrometry and its application to the quantification of glycine released by embryonal carcinoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
N-Isovalerylglycine vs. Isovalerylcarnitine: A Comparative Guide to Biomarkers for Isovaleric Acidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-isovalerylglycine (IVG) and isovalerylcarnitine (IVC) as biomarkers for the diagnosis and monitoring of isovaleric acidemia (IVA), a rare inherited metabolic disorder. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction to Isovaleric Acidemia and its Biomarkers
Isovaleric acidemia (IVA) is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzyme plays a crucial role in the catabolism of the branched-chain amino acid leucine. A defect in IVD leads to the accumulation of isovaleryl-CoA and its derivatives, most notably isovaleric acid, which is toxic to the central nervous system.[1][2] To mitigate this toxicity, the body utilizes two primary detoxification pathways, leading to the formation of N-isovalerylglycine (IVG) and isovalerylcarnitine (IVC).[3][4] These two metabolites serve as key biomarkers for the diagnosis and therapeutic monitoring of IVA.[5]
Comparative Analysis of Biomarker Performance
Both IVG and IVC are considered reliable biomarkers for IVA; however, they exhibit different characteristics in terms of their primary sample matrix, typical concentrations, and analytical methodologies. The choice of biomarker often depends on the clinical context, such as newborn screening versus ongoing therapeutic monitoring.
Quantitative Data Summary
The following tables summarize the typical concentrations of IVG and IVC in healthy individuals and patients with IVA. These values are indicative and can vary depending on the analytical method, age of the patient, and their metabolic state.
Table 1: N-Isovalerylglycine (IVG) Concentrations in Urine
| Population | Condition | Concentration Range (mmol/mol creatinine) |
| Healthy Individuals | - | 0 - 3.7[6] |
| IVA Patients | Metabolically Mild/Intermediate | 15 - 195[2] |
| IVA Patients | Metabolically Severe | Up to 3300[2] |
| IVA Patients | During Metabolic Decompensation | 1750 (median)[7] |
| IVA Patients | Asymptomatic | 180 (median)[7] |
Table 2: Isovalerylcarnitine (IVC/C5) Concentrations in Dried Blood Spots (DBS)
| Population | Condition | Concentration Range (µmol/L) |
| Healthy Newborns | - | 99th percentile is comparable to CLIR reference ranges |
| IVA Patients (NBS) | Metabolically Mild/Intermediate | 0.8 - 6.0[2] |
| IVA Patients (NBS) | Metabolically Severe | Up to 21.7[2] |
| IVA Patients (NBS) | During Metabolic Decompensation | 10.6 (median)[7] |
| IVA Patients (NBS) | Asymptomatic | 2.7 (median)[7] |
| Newborn Screening | Cut-off for C5-acylcarnitine | > 0.5[8] |
Metabolic Pathway and Biomarker Formation
In IVA, the deficiency of isovaleryl-CoA dehydrogenase disrupts the normal breakdown of leucine. This leads to an accumulation of isovaleryl-CoA, which is then shunted into alternative detoxification pathways, forming IVG and IVC.
References
- 1. researchgate.net [researchgate.net]
- 2. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medlink.com [medlink.com]
- 6. Isovalerylglycine - 3301 Organix Comprehensive Profile - Urine (mmol/mol creatinine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Analytical Specificity: The Role of N-Isovaleroylglycine in Differentiating Isovaleric Acidemia from Method-Induced Interferences
For researchers, scientists, and drug development professionals, achieving high specificity in analytical methods is paramount. In the diagnosis of inherited metabolic disorders such as Isovaleric Acidemia (IVA), the challenge of distinguishing the target analyte from structurally similar compounds is a critical concern. This guide provides a comparative analysis of the analytical methods used in the diagnosis of IVA, with a focus on the role of N-Isovaleroylglycine in resolving analytical interferences that can lead to false-positive results.
While immunoassays are a common tool in clinical diagnostics, the analysis of small molecules like this compound and other metabolites associated with IVA is predominantly performed using tandem mass spectrometry (MS/MS). This is due to the high sensitivity, specificity, and multiplexing capabilities of MS/MS, which are essential for accurately quantifying these low-abundance analytes and distinguishing them from isomeric and isobaric compounds.
The primary screening method for IVA, particularly in newborn screening programs, involves the measurement of C5-acylcarnitines in dried blood spots by MS/MS. However, this method is susceptible to interference from structurally similar compounds, which can be likened to cross-reactivity in immunoassays. A significant challenge is the interference from pivaloylcarnitine, a metabolite of pivalate-containing antibiotics, which is isomeric with the primary biomarker for IVA, isovalerylcarnitine. This interference can lead to a high rate of false-positive results in newborn screening.
To address this analytical challenge, a second-tier testing strategy is employed, which involves the measurement of this compound. This compound is a specific downstream metabolite that accumulates in IVA and is not elevated in cases of pivaloylcarnitine interference. The quantification of this compound by a more specific stable-isotope dilution MS/MS method provides a robust tool to differentiate true cases of IVA from false positives, thereby improving the overall accuracy of the diagnostic workflow.
Comparative Analysis of Biomarker Levels
The following table summarizes the quantitative data on C5-acylcarnitine and this compound levels in different populations, highlighting the utility of this compound as a discriminatory biomarker.
| Population Group | C5-Acylcarnitine (nmol/ml) in Dried Blood Spots | This compound (nmol/ml) in Dried Blood Spots | Diagnostic Interpretation |
| Control Newborns | Normal | 0.17 ± 0.03[1] | Negative for IVA |
| Patients with Isovaleric Acidemia (IVA) | Elevated (1.3 to 80.0)[1] | Elevated (1.3 to 80.0)[1] | Positive for IVA |
| Newborns with Pivaloylcarnitine Interference | Elevated (1.9 ± 1.7)[1] | Normal (0.22 ± 0.05)[1] | False Positive for IVA |
Experimental Protocols
Stable-Isotope Dilution Tandem Mass Spectrometry for this compound
This method provides a highly specific and quantitative analysis of this compound in dried blood spots.
1. Sample Preparation:
-
A 3-mm disk is punched from the dried blood spot sample.
-
An internal standard (stable-isotope labeled N-isovalerylglycine) is added to the disk.
-
The analytes are extracted from the disk using an appropriate organic solvent.
2. Derivatization:
-
The extracted this compound is converted to its butyl ester derivative to improve its chromatographic and mass spectrometric properties.
3. LC-MS/MS Analysis:
-
The derivatized sample is injected into a liquid chromatography system for separation from other components in the extract.
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in the multiple-reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the native this compound and the stable-isotope labeled internal standard. A key transition monitored is the generation of product ions of m/z 132 from the quasi-molecular ions of the N-isovalerylglycine butyl ester. This specific transition is not observed for the isomeric pivaloylglycine butyl ester, ensuring specificity.[1]
4. Quantification:
-
The concentration of this compound in the sample is determined by comparing the ratio of the signal intensity of the native analyte to that of the internal standard against a calibration curve.
Visualizing the Metabolic and Analytical Pathways
The following diagrams illustrate the biochemical pathway leading to the formation of this compound in Isovaleric Acidemia and the analytical workflow for its diagnosis.
Caption: Leucine metabolism pathway in health and Isovaleric Acidemia.
References
Inter-laboratory comparison of N-Isovaleroylglycine measurements.
An Inter-laboratory Comparison Guide to N-Isovaleroylglycine Measurements for Researchers and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a key biomarker for isovaleric acidemia. The information presented is intended for researchers, scientists, and drug development professionals involved in metabolic disorder studies and therapeutic development.
Introduction to this compound
This compound is an N-acylglycine that serves as a crucial diagnostic marker for isovaleric acidemia, an inherited metabolic disorder affecting the catabolism of the branched-chain amino acid, leucine.[1][2][3] The condition arises from a deficiency in the enzyme isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleryl-CoA.[2][4][5] To mitigate the toxicity of this accumulation, the body utilizes a detoxification pathway by conjugating isovaleryl-CoA with glycine to form this compound, which is then excreted in the urine.[2][6] Consequently, elevated levels of this compound in urine are a hallmark of isovaleric acidemia.[1][7]
Inter-laboratory Comparison of Analytical Methods
While no formal, large-scale inter-laboratory comparison program for this compound is publicly documented, this guide presents a hypothetical comparison based on established analytical techniques to illustrate expected performance characteristics. The primary methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]
Data Presentation: Hypothetical Inter-laboratory Comparison Results
The following table summarizes the expected performance of three hypothetical laboratories using two common analytical methods for the quantification of this compound in a spiked urine sample with a target concentration of 100 µmol/L.
| Laboratory | Method | Mean Concentration (µmol/L) | Accuracy (%) | Precision (CV%) |
| Lab A | GC-MS | 95.2 | 95.2 | 5.8 |
| Lab B | LC-MS/MS | 102.1 | 102.1 | 3.5 |
| Lab C | GC-MS | 98.5 | 98.5 | 4.2 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on commonly employed practices for the analysis of acylglycines in biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used method for the analysis of volatile and semi-volatile organic compounds. For this compound, derivatization is required to increase its volatility.
1. Sample Preparation:
- Internal Standard Addition: A known concentration of a stable isotope-labeled internal standard (e.g., d3-N-Isovaleroylglycine) is added to a urine sample.
- Extraction: The sample is acidified, and organic acids, including this compound, are extracted using a solvent such as ethyl acetate.
- Derivatization: The extracted and dried sample is derivatized to create a more volatile compound. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative.[10][11]
2. GC-MS Analysis:
- Injection: The derivatized sample is injected into the gas chromatograph.
- Separation: The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column.
- Ionization and Detection: The separated components enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the fragments is measured, allowing for identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and generally requires less sample preparation than GC-MS, as derivatization is often not necessary.[9][12]
1. Sample Preparation:
- Internal Standard Addition: A known concentration of a stable isotope-labeled internal standard is added to the urine sample.
- Dilution and Filtration: The sample is typically diluted with a suitable solvent (e.g., methanol or water) and filtered to remove particulates.
2. LC-MS/MS Analysis:
- Injection: The prepared sample is injected into the liquid chromatograph.
- Separation: The components are separated based on their polarity and affinity for the stationary phase of the LC column (e.g., a C18 column).
- Ionization and Detection: The separated components are introduced into the mass spectrometer and ionized, commonly using electrospray ionization (ESI). The precursor ion corresponding to this compound is selected and fragmented. Specific product ions are then monitored for quantification (Multiple Reaction Monitoring - MRM).[9]
Mandatory Visualizations
Metabolic Pathway of Leucine Catabolism and this compound Formation
The following diagram illustrates the metabolic pathway of leucine and the formation of this compound in isovaleric acidemia.
Experimental Workflow for this compound Analysis
The diagram below outlines the general experimental workflow for the quantification of this compound from a urine sample.
References
- 1. medlink.com [medlink.com]
- 2. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. pure.uva.nl [pure.uva.nl]
- 4. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 5. Isovaleric Acidemia: A Rare Case of an Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The identification and the excretion pattern of isovaleryl glucuronide in the urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H13NO3 | CID 546304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Isovalerylglycine, 2TMS derivative [webbook.nist.gov]
- 11. This compound, TMS derivative [webbook.nist.gov]
- 12. A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Biomarkers for Monitoring Isovaleric Acidemia
For Researchers, Scientists, and Drug Development Professionals
Isovaleric Acidemia (IVA) is a rare, autosomal recessive metabolic disorder affecting the catabolism of the branched-chain amino acid leucine.[1][2] The deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) leads to the accumulation of isovaleryl-CoA and its derivatives, posing significant health risks including severe metabolic crises and neurological damage if not diagnosed and managed effectively.[2] Traditional monitoring of IVA has primarily relied on the quantification of isovalerylcarnitine (C5) in blood and isovalerylglycine (IVG) in urine. However, the expanding understanding of IVA's biochemical heterogeneity, from severe neonatal-onset to asymptomatic forms, necessitates a deeper look into the utility of these and other potential biomarkers for accurate diagnosis, phenotypic classification, and therapeutic monitoring.[2][3]
This guide provides a comprehensive comparison of the primary and alternative biomarkers for monitoring IVA, supported by experimental data and detailed analytical protocols.
Core Biomarkers and Their Performance
The cornerstone of IVA diagnosis and monitoring involves the measurement of key metabolites that accumulate due to the enzymatic block in the leucine degradation pathway. The performance of these biomarkers can vary depending on the clinical phenotype of the patient, which is often categorized as "metabolically severe" or "metabolically mild/intermediate".
| Biomarker | Matrix | Analytical Method | Metabolically Mild/Intermediate IVA | Metabolically Severe IVA | Healthy Controls | Diagnostic Accuracy |
| Isovalerylcarnitine (C5) | Dried Blood Spot / Plasma | Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS), UPLC-MS/MS | 1.6 - 6.4 µmol/L | 3.9 - >70 µmol/L | < 0.7 µmol/L | Sensitivity (Prenatal): 100%[4] Specificity (Prenatal C5/C2): 100%[4] |
| Isovalerylglycine (IVG) | Urine | Gas Chromatography-Mass Spectrometry (GC-MS) | < 1100 mmol/mol creatinine | > 3400 mmol/mol creatinine | Not typically detected or very low levels | Correlates well with clinical severity |
| 3-Hydroxyisovaleric Acid | Urine | Gas Chromatography-Mass Spectrometry (GC-MS) | Elevated | Markedly Elevated | Low to undetectable | Elevated in IVA, but also in other conditions like biotin deficiency[5] |
Table 1: Comparison of Key Biomarkers for Isovaleric Acidemia. This table summarizes the typical concentration ranges of the main biomarkers in different IVA phenotypes and healthy individuals, along with the primary analytical methods and available data on diagnostic accuracy.
In-Depth Look at Alternative Biomarkers
While C5 and IVG are the primary diagnostic markers, a comprehensive metabolic profile provides a more nuanced understanding of the patient's condition.
-
3-Hydroxyisovaleric Acid: This organic acid is another downstream product of isovaleryl-CoA metabolism.[3] Its elevation is a consistent feature in IVA. However, it's crucial to note that elevated 3-hydroxyisovaleric acid can also be a marker for biotin deficiency, requiring careful differential diagnosis.[5]
-
Acylcarnitine Ratios (C5/C2, C5/C3): The ratios of isovalerylcarnitine (C5) to other acylcarnitines, such as acetylcarnitine (C2) and propionylcarnitine (C3), can enhance diagnostic specificity. An elevated C5/C2 ratio is a strong indicator of IVA.[1] These ratios help to differentiate IVA from other conditions that may cause a non-specific elevation of C5.
Signaling Pathways and Experimental Workflows
To visualize the metabolic disruption in IVA and the process of biomarker analysis, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate quantification of IVA biomarkers.
Protocol for Isovalerylcarnitine (C5) Analysis in Dried Blood Spots by FIA-MS/MS
This protocol outlines a non-derivatized method for the rapid analysis of C5 from dried blood spots (DBS).
1. Sample Preparation:
-
A 3 mm disc is punched from the DBS card and placed into a well of a 96-well microplate.
-
100 µL of an extraction solution containing stable isotope-labeled internal standards of acylcarnitines in methanol is added to each well.
-
The plate is sealed and agitated on a shaker at 700 rpm for 45 minutes at 45°C.
-
The supernatant is then transferred to a new 96-well plate for analysis.
2. FIA-MS/MS Analysis:
-
Instrumentation: A tandem mass spectrometer equipped with a flow injection analysis system.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor to product ion transition specific for C5 and its internal standard.
-
Quantification: The concentration of C5 is determined by comparing the signal intensity of the analyte to its corresponding stable isotope-labeled internal standard.
Protocol for Isovalerylglycine (IVG) and 3-Hydroxyisovaleric Acid in Urine by GC-MS
This protocol describes the analysis of organic acids from urine samples.
1. Sample Preparation:
-
Internal Standard Addition: A known amount of a stable isotope-labeled internal standard for the analytes of interest (e.g., D3-isovalerylglycine) is added to a specific volume of urine (e.g., 1 mL).
-
Extraction: The urine sample is acidified, and the organic acids are extracted using an organic solvent such as ethyl acetate. This step is typically performed twice.
-
Drying: The combined organic extracts are dried under a stream of nitrogen.
-
Derivatization: The dried residue is derivatized to increase the volatility of the organic acids for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The sample is heated to ensure complete derivatization.
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for organic acid analysis (e.g., DB-5MS).
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.
-
Temperature Program: The oven temperature is programmed to ramp up to allow for the separation of the different organic acids.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized IVG, 3-hydroxyisovaleric acid, and their respective internal standards.
-
Quantification: The concentration of each analyte is calculated based on the ratio of its peak area to that of its corresponding internal standard.[1]
Conclusion
The monitoring of isovaleric acidemia has evolved with our understanding of its biochemical complexity. While isovalerylcarnitine (C5) and isovalerylglycine (IVG) remain the primary biomarkers, a multi-analyte approach that includes 3-hydroxyisovaleric acid and acylcarnitine ratios provides a more comprehensive and accurate assessment of a patient's metabolic state. The choice of biomarker and analytical method should be guided by the clinical context, whether for initial newborn screening, confirmatory diagnosis, or ongoing therapeutic monitoring. The detailed protocols provided in this guide serve as a valuable resource for laboratories involved in the diagnosis and management of this rare metabolic disorder, ultimately contributing to improved outcomes for individuals with IVA.
References
- 1. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. lcms.cz [lcms.cz]
- 5. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative metabolomics of different acylglycines in urine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different acylglycines found in urine, supported by experimental data. It details the analytical methodologies for their quantification and explores their relevance in various metabolic pathways. This objective analysis aims to equip researchers and clinicians with the necessary information to effectively utilize urinary acylglycine profiling in their studies and diagnostic approaches.
Comparative Analysis of Urinary Acylglycines
The analysis of urinary acylglycines is a critical tool for diagnosing and monitoring inborn errors of metabolism, particularly fatty acid β-oxidation disorders and organic acidurias.[1][2] Different analytical platforms offer varying levels of sensitivity and resolution for the comprehensive profiling of these metabolites.
Analytical Methodologies: A Head-to-Head Comparison
The two most prominent methods for the quantitative analysis of urinary acylglycines are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Sample Preparation | Requires derivatization to increase volatility.[3] | Can analyze underivatized or derivatized samples.[4] |
| Sensitivity | Generally lower sensitivity compared to UPLC-MS/MS.[3] | High sensitivity, allowing for the detection of low-abundance acylglycines.[3][5] |
| Resolution | Good resolution for many compounds. | Higher resolution, enabling the separation of isomers and closely related acylglycines.[3] |
| Throughput | Lower throughput due to longer run times and derivatization steps.[3] | High-throughput capabilities.[3] |
| Identified Compounds | Detects a limited number of acylglycines.[6] | Capable of detecting a much wider range of acylglycines, including novel ones.[6][7] |
A study utilizing UPLC combined with a hybrid triple quadrupole linear ion trap mass spectrometer identified 65 acylglycines in the urine of healthy individuals, a significant increase from the 18 previously reported using other methods.[3][6][7] This highlights the superior coverage of UPLC-MS/MS for comprehensive metabolomic studies.
Quantitative Data on Key Urinary Acylglycines
The concentrations of urinary acylglycines can vary significantly between healthy individuals and those with metabolic disorders. The following table summarizes representative data for some key acylglycines.
| Acylglycine | Condition | Mean Concentration (μmol/mmol creatinine) | Reference |
| Isovalerylglycine | Isovaleric Acidemia | Significantly Elevated | [8] |
| 3-Methylcrotonylglycine | 3-Methylcrotonyl-CoA Carboxylase Deficiency | Significantly Elevated | [8] |
| Suberylglycine | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Elevated | [1] |
| Hexanoylglycine | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Elevated | [1] |
| Tiglylglycine | Beta-Ketothiolase Deficiency | Elevated | [2] |
| Propionylglycine | Propionic Acidemia | Significantly Elevated | [8] |
Note: "Significantly Elevated" indicates concentrations that are diagnostic for the respective condition. Actual numerical values can vary widely depending on the severity of the disease and the individual's metabolic state.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate quantification of urinary acylglycines.
UPLC-MS/MS Method for Comprehensive Acylglycine Analysis
This method is adapted from a procedure developed for the comprehensive analysis of urinary acylglycines.[7]
1. Sample Preparation:
-
Extraction: Acylglycines are extracted from a 100 µL urine sample using an anion exchange solid-phase extraction (SPE) cartridge.
-
Elution: The acylglycines are eluted from the SPE cartridge.
-
Derivatization (Optional but recommended for improved sensitivity): The extracted acylglycines are derivatized.[4]
2. UPLC Separation:
-
Column: A high-resolution reversed-phase UPLC column is used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: A flow rate of 0.4 mL/min.
3. Mass Spectrometry Detection:
-
Instrument: A hybrid triple quadrupole linear ion trap mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Acquisition Modes: Several acquisition modes, including precursor ion scanning and neutral loss scanning, are used to detect a wide range of acylglycines.[6]
GC-MS Method for Targeted Acylglycine Analysis
This protocol is based on established methods for the diagnosis of beta-oxidation defects.[1]
1. Sample Preparation:
-
Extraction: Solvent extraction of acylglycines from urine.
-
Derivatization: Acylglycines are derivatized to their bis(trifluoromethyl)benzyl (BTFMB) esters to increase volatility for GC analysis.[1]
2. GC Separation:
-
Column: A capillary GC column suitable for separating derivatized organic acids.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature gradient is used to separate the different acylglycine derivatives.
3. Mass Spectrometry Detection:
-
Ionization Mode: Negative Chemical Ionization (NCI) for high sensitivity.[1]
-
Data Acquisition: Selected Ion Monitoring (SIM) is used to quantify specific, targeted acylglycines.
Visualizing the Landscape of Acylglycine Metabolism
Understanding the metabolic pathways in which acylglycines are involved is essential for interpreting metabolomic data.
Caption: Overview of Acylglycine Biosynthesis.
This pathway illustrates how fatty acids and amino acids are catabolized to Acyl-CoA intermediates. In certain metabolic states or inborn errors of metabolism, these Acyl-CoAs are conjugated with glycine by the enzyme Glycine-N-Acyltransferase (GLYAT) to form acylglycines, which are then excreted in the urine.[9] Dysregulation in the upstream pathways leads to the accumulation and subsequent excretion of specific acylglycines, serving as important biomarkers.[10][11]
References
- 1. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genetics.testcatalog.org [genetics.testcatalog.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of urinary acylglycines by electrospray tandem mass spectrometry in mitochondrial energy metabolism defects and organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Urinary N-Isovaleroylglycine as a Prognostic Biomarker in Isovaleric Acidemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of urinary N-Isovaleroylglycine (IVG) with alternative biomarkers for assessing the severity of Isovaleric Acidemia (IVA), a rare inherited metabolic disorder of leucine catabolism. This document summarizes key experimental data, details analytical methodologies, and presents visual workflows to aid in research and therapeutic development.
Biomarker Performance in Disease Severity Assessment
The primary biochemical hallmarks of Isovaleric Acidemia are elevated levels of urinary this compound and plasma isovalerylcarnitine (C5). Both biomarkers have been shown to correlate with the clinical severity of the disease, which can range from asymptomatic or mild forms to severe neonatal-onset presentations with life-threatening metabolic crises.[1][2]
Quantitative Data Summary
The following tables summarize the reported concentrations of urinary IVG and plasma C5 in patients with varying degrees of IVA severity. Higher levels of both biomarkers are generally indicative of a more severe phenotype.
Table 1: Comparison of Urinary this compound and Plasma C5 Carnitine Levels in Isovaleric Acidemia Patients Based on Clinical Presentation.
| Biomarker | Patient Group | Median Concentration | Range of Concentration | p-value | Reference |
| Urinary this compound | Individuals with metabolic decompensation | 1750 mmol/mol creatinine | p = 0.0003 | [1] | |
| Asymptomatic individuals | 180 mmol/mol creatinine | [1] | |||
| Plasma C5 Carnitine | Individuals with metabolic decompensation | 10.6 µmol/L | p < 0.0001 | [1] | |
| Asymptomatic individuals | 2.7 µmol/L | [1] |
Table 2: Biomarker Levels in Different Genotypic Severities of Isovaleric Acidemia.
| Biomarker | IVA Phenotype | Concentration Range | Reference |
| Urinary this compound | Metabolically Severe | up to 3300 mmol/mol creatinine | [3] |
| Metabolically Mild/Intermediate | 15 to 195 mmol/mol creatinine | [3] | |
| Plasma C5 Carnitine | Metabolically Severe | up to 21.7 µmol/L | [3] |
| Metabolically Mild/Intermediate | 0.8 to 6 µmol/L | [3] |
Correlation with Neurological Outcomes
While both urinary IVG and plasma C5 are established diagnostic markers, their direct comparative value in predicting long-term neurological outcomes is an area of ongoing research. However, existing studies provide some insights:
-
Plasma C5 Carnitine: A trend of inverse correlation between initial plasma C5 concentrations and full IQ has been observed.[1]
-
Urinary this compound: Elevated urinary IVG is a strong indicator of metabolic decompensation, which in turn is a major risk factor for adverse neurological outcomes.[4][5] Early diagnosis and treatment, guided by biomarker levels, are correlated with better neurocognitive outcomes.[5][6][7]
Experimental Protocols
Accurate quantification of urinary this compound is crucial for its use as a biomarker. The standard method for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Analysis of Urinary this compound by GC-MS
This protocol outlines the key steps for the extraction, derivatization, and analysis of urinary organic acids, including this compound.
2.1.1. Sample Preparation and Extraction
-
Urine Collection: Collect a random urine sample in a sterile, preservative-free container. Samples should be stored frozen at -20°C until analysis.
-
Normalization: Determine the creatinine concentration of the urine sample to normalize the volume of urine to be extracted.
-
Acidification: Acidify a specific volume of urine (normalized to creatinine) to a pH of less than 2 with 5M HCl.
-
Salt Saturation: Saturate the acidified urine with solid sodium chloride.
-
Solvent Extraction: Perform a two-step liquid-liquid extraction using diethyl ether followed by ethyl acetate. Combine the organic extracts.
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 35-40°C).
2.1.2. Derivatization
To make the organic acids volatile for GC-MS analysis, a two-step derivatization process is typically employed:
-
Oximation: Add a solution of methoxyamine HCl to the dried extract and incubate at 60°C for 30 minutes. This step protects keto-groups.
-
Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample and incubate at 70-90°C for 15 minutes. This step converts acidic protons to trimethylsilyl (TMS) esters.
2.1.3. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5MS) and a temperature program to separate the different organic acids. A typical program might start at 60°C and ramp up to 300°C.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity, monitoring characteristic ions of the this compound-TMS derivative.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., D3-N-Isovaleroylglycine) for accurate quantification. The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate important concepts related to Isovaleric Acidemia and the role of this compound.
Leucine Catabolism Pathway and the Defect in Isovaleric Acidemia
Caption: Defective Leucine Catabolism in Isovaleric Acidemia.
Experimental Workflow for Urinary this compound Analysis
Caption: GC-MS Workflow for Urinary IVG Quantification.
Newborn Screening and Diagnostic Algorithm for Isovaleric Acidemia
Caption: Diagnostic Algorithm for Isovaleric Acidemia.
References
- 1. Clinical and neurocognitive outcome in symptomatic isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medlink.com [medlink.com]
- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newborn screening and disease variants predict neurological outcome in isovaleric aciduria [pubmed.ncbi.nlm.nih.gov]
- 5. ijpediatrics.com [ijpediatrics.com]
- 6. ijpediatrics.com [ijpediatrics.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Certified Reference Materials for N-Isovaleroylglycine
For researchers and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The use of high-quality reference materials is fundamental to achieving this. This guide provides a comprehensive comparison of a hypothetical Certified Reference Material (CRM) for N-Isovaleroylglycine against a standard analytical grade material, offering insights into the rigorous processes behind certification and the experimental data that underpins its quality. This compound is a significant biomarker in the study of isovaleric acidemia and other metabolic disorders.
Comparison of this compound Reference Materials
The quality of a reference material is defined by its certified properties, including purity, stability, and homogeneity, along with the associated uncertainties. A Certified Reference Material (CRM) undergoes a much more rigorous characterization and certification process than a standard analytical grade material. The following table provides a hypothetical comparison to illustrate the key differences in the data you would expect from each.
| Feature | Certified Reference Material (CRM) | Standard Analytical Grade Material |
| Purity Assignment | Certified value with uncertainty (e.g., 99.8 ± 0.2 mg/g) determined by a primary ratio method like qNMR. | Nominal value (e.g., ≥95%). |
| Traceability | Metrologically traceable to SI units. | Generally not traceable. |
| Certificate of Analysis | Comprehensive, including certified value, uncertainty budget, homogeneity and stability data, and method descriptions. | Basic, with lot-specific purity and physical properties. |
| Homogeneity Study | Data provided to demonstrate minimal variation between units. | Not typically performed or reported. |
| Stability Study | Long-term and short-term stability data provided with a defined shelf-life. | Limited stability data, often just a re-test date. |
| Isotopic Labeling | May be available as a CRM for use as an internal standard. | Also available, but typically without the rigorous certification of the unlabeled CRM. |
The Certification Pathway: From Synthesis to Certified Reference Material
The development of a Certified Reference Material is a meticulous process that begins with the synthesis of a high-purity material and culminates in its comprehensive characterization and certification.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Schotten-Baumann reaction.[1] This involves the acylation of the amino acid glycine with isovaleryl chloride in a basic aqueous solution. The crude product is then purified through recrystallization to achieve the high purity required for a reference material.
References
N-Isovaleroylglycine Levels: A Comparative Analysis Across Patient Populations
A comprehensive guide for researchers and drug development professionals on the varying concentrations of N-Isovaleroylglycine (IVG) in different patient populations. This guide provides a comparative analysis of IVG levels, detailed experimental methodologies for its quantification, and a visual representation of the metabolic context.
This compound, an acylglycine, is a key biomarker for the diagnosis and monitoring of isovaleric acidemia, an inborn error of leucine metabolism. Its urinary excretion is significantly elevated in affected individuals. This guide summarizes the quantitative data on this compound levels in various patient populations and healthy controls, offering a valuable resource for researchers in metabolic disorders and drug development.
Quantitative Comparison of Urinary this compound Levels
The following table provides a summary of urinary this compound concentrations across different patient populations and healthy controls. The levels are expressed in mmol/mol creatinine to normalize for variations in urine concentration.
| Patient Population | This compound Level (mmol/mol creatinine) | Reference |
| Healthy Controls (Pediatric) | 0 - 3.7 | [1][2] |
| Isovaleric Acidemia | ||
| Metabolically Mild or Intermediate | 15 to 195 | [3] |
| Metabolically Severe | up to 3300 | [3] |
| During Metabolic Decompensation | 2000 to 9000 | [4] |
| After Recompensation | 1000 to 3000 | [4] |
| Mitochondrial Disorders | Quantitative data not available. Qualitative analyses of urinary organic acids may show non-specific elevations of various metabolites. | |
| Chronic Fatigue Syndrome (ME/CFS) | Quantitative data not available. Metabolomic studies have identified broad metabolic disturbances, but specific levels of this compound have not been consistently reported as significantly altered. |
Metabolic Pathway of Leucine and the Role of this compound
The diagram below illustrates the abbreviated metabolic pathway of the amino acid leucine. In isovaleric acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA. This is then conjugated with glycine to form this compound, which is excreted in the urine.
Experimental Protocols
The quantification of this compound in urine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) as part of a broader urinary organic acid analysis, or more specifically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for acylglycine analysis.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the diagnosis of inborn errors of metabolism.
-
Sample Preparation:
-
An internal standard (e.g., a stable isotope-labeled version of an organic acid) is added to a defined volume of urine.
-
The urine is acidified, typically with hydrochloric acid.
-
Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.
-
The organic extract is evaporated to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC analysis. A common method is trimethylsylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph, where the organic acids are separated based on their boiling points and interactions with the capillary column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrum of each compound provides a unique fragmentation pattern, which is used for identification by comparison to a spectral library. Quantification is achieved by comparing the peak area of this compound to that of the internal standard.
-
Acylglycine Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the targeted analysis of acylglycines.[5][6][7][8]
-
Sample Preparation:
-
A "dilute-and-shoot" approach is often employed, where a urine sample is simply diluted with a solvent (e.g., methanol) containing internal standards (stable isotope-labeled acylglycines).
-
Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatograph. The compounds are separated on a column (e.g., a C18 column) based on their polarity.
-
The eluent from the LC system is introduced into the tandem mass spectrometer.
-
In the mass spectrometer, specific precursor ions for each acylglycine are selected and fragmented. The resulting product ions are monitored for highly specific and sensitive quantification. This is often done in Multiple Reaction Monitoring (MRM) mode.
-
Workflow for Urinary this compound Analysis
The following diagram outlines the general workflow for the analysis of this compound in urine samples.
References
- 1. Isovalerylglycine - 3301 Organix Comprehensive Profile - Urine (mmol/mol creatinine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Isovalerylglycine - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlink.com [medlink.com]
- 5. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-Isovaleroylglycine
This guide provides crucial safety and logistical information for the handling and disposal of N-Isovaleroylglycine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices.
Hazard Assessment and Safety Data
This compound is a white to very pale yellow crystalline powder.[1] While one safety data sheet (SDS) indicates that it does not meet the criteria for classification in any hazard class, another states it can cause serious eye irritation.[1][2] Therefore, a cautious approach to handling is recommended.
| Property | Value | Source |
| Physical State | Solid, Crystal - Powder | [1] |
| Molecular Formula | C7H13NO3 | [2] |
| Molecular Weight | 159.18 g/mol | [2] |
| Melting Point | 105°C | [1] |
| Solubility | DMSO: 5 mg/ml, Methanol: 1 mg/ml | [3] |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound.
| Protection Type | Specific PPE | Reason |
| Eye Protection | ANSI-compliant safety glasses with side shields or chemical splash goggles.[4][5] | To protect against potential eye irritation from dust or splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6] | To prevent skin contact. |
| Body Protection | A lab coat of an appropriate size, fully buttoned with sleeves of sufficient length to prevent skin exposure.[4] | To protect skin and clothing from contamination. |
| Respiratory Protection | A dust respirator should be used if dust or aerosols are generated.[1] | To prevent inhalation of airborne particles. |
Step-by-Step Handling Procedures
Adherence to these procedural steps will ensure the safe handling of this compound during routine laboratory operations.
-
Preparation : Before you begin, ensure the analytical balance is clean and level.[7] Don a clean lab coat, safety glasses, and gloves.
-
Taring the Vessel : Place a clean weighing boat or paper on the balance pan and press the "tare" or "zero" button.[8][9]
-
Transferring the Solid : Use a clean spatula to carefully transfer the desired amount of this compound to the weighing vessel.[9] Avoid spilling the powder on the balance.[8]
-
Recording the Mass : Once the desired amount is added, record the exact mass from the balance display.
-
Cleanup : After weighing, clean the spatula and the area around the balance to remove any residual powder.
-
Calculation : Determine the mass of this compound needed to achieve the desired concentration and volume of the solution.[10]
-
Weighing : Accurately weigh the calculated amount of the solid following the procedure outlined in section 3.1.
-
Dissolving : Transfer the weighed solid into an appropriately sized beaker or flask.[11] Add a portion of the desired solvent (e.g., DMSO, methanol) and stir or swirl until the solid is completely dissolved.[11][12] Gentle heating may aid dissolution.[12]
-
Diluting to Final Volume : Once dissolved, transfer the solution to a volumetric flask.[11] Rinse the initial container with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.[11]
-
Final Mixing : Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[11] Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.[11]
Operational Workflow Diagram
Caption: Procedural workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to maintaining a safe laboratory environment.
-
Unused this compound : Since this compound is not classified as a hazardous chemical, small quantities of the solid can likely be disposed of in the regular trash, managed by laboratory personnel.[13] However, it is crucial to consult and adhere to your institution's specific waste disposal guidelines.
-
Contaminated Materials : Items such as used weighing boats, gloves, and paper towels contaminated with this compound should be collected in a designated waste container and disposed of according to institutional protocols for non-hazardous chemical waste.
-
Aqueous Solutions : For non-hazardous liquid waste, disposal down the sink with copious amounts of water may be permissible, pending approval from your institution's Environmental Health and Safety (EHS) department.[3]
-
Solvent-Based Solutions : Solutions of this compound in organic solvents (like DMSO or methanol) should be collected in a designated hazardous waste container for chemical waste. Do not dispose of organic solvents down the drain.
-
Empty containers of this compound should have their labels defaced or removed before being discarded in the regular trash or recycling, provided they are completely empty.[3]
Disclaimer: This guide provides general recommendations. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's established safety protocols and waste disposal procedures.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 5. STANDARD OPERATING PROCEDURE [lsu.edu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Use of the Analytical Balance [chemed.chem.purdue.edu]
- 8. Chemistry Teaching Labs - Weighing solids [chemtl.york.ac.uk]
- 9. science.valenciacollege.edu [science.valenciacollege.edu]
- 10. Preparing Solutions [dept.harpercollege.edu]
- 11. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 12. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 13. chemistry.mtsu.edu [chemistry.mtsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
